N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Description
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Properties
IUPAC Name |
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)12-6-4-5-11(9-12)10-14(20)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNAGWFXTJSISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Foreword for the Research Professional
This document serves as a comprehensive technical guide on the . As a Senior Application Scientist, the objective is not merely to present data, but to provide a foundational framework for the characterization of this specific molecule. N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide belongs to a class of N-substituted phenylacetamide derivatives, a scaffold of interest in medicinal chemistry. Its properties are dictated by the interplay between the lipophilic N-phenyl group, the polar amide linkage, and the electron-withdrawing trifluoromethylphenyl moiety.
Given that this compound is a specific, non-commercial entity, this guide emphasizes the methodologies required for its characterization. We will proceed from its fundamental chemical identity to a detailed exposition of the experimental protocols necessary to elucidate its key physicochemical parameters. This approach ensures that researchers are equipped not only with expected values derived from analogous structures but also with the practical, validated workflows essential for generating robust, reliable data in a drug discovery and development context.
Chemical Identity and Structural Attributes
The foundational step in any physicochemical analysis is the unambiguous definition of the molecule's structure and its associated identifiers.
IUPAC Name: N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Molecular Formula: C₁₅H₁₂F₃NO Molecular Weight: 291.26 g/mol
Structural Breakdown:
The molecule can be deconstructed into three key functional domains that govern its properties:
-
Arylacetamide Core: The central N-phenyl-acetamide group provides a rigid, planar amide bond capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
N-Phenyl Substituent: A lipophilic phenyl ring attached to the amide nitrogen, which significantly increases the molecule's nonpolar surface area.
-
3-(Trifluoromethyl)phenyl Group: Attached to the α-carbon of the acetyl group, this moiety introduces a potent electron-withdrawing trifluoromethyl (-CF₃) group, which can influence acidity, metabolic stability, and molecular interactions.
| Identifier | Value |
| Molecular Formula | C₁₅H₁₂F₃NO |
| Molecular Weight | 291.26 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |
| InChI Key | (Predicted) YXWXYZ... |
| CAS Number | Not assigned |
Core Physicochemical Properties: A Predictive Overview
Direct experimental data for this specific molecule is not widely published. The following table summarizes predicted values and properties based on structurally similar compounds, such as 2-[3-(trifluoromethyl)phenyl]acetamide and various N-phenylacetamide derivatives.[1][2][3][4] These values serve as a baseline for experimental design.
| Property | Predicted Value / Expected Characteristic | Rationale & Impact on Drug Development |
| Physical State | White to off-white crystalline solid | Solid-state properties are critical for formulation, stability, and handling. |
| Melting Point (Tₘ) | 100 - 140 °C | A sharp melting point is an indicator of purity. Thermal stability is assessed relative to this value. |
| Aqueous Solubility | Low to Very Low | The presence of two phenyl rings suggests poor aqueous solubility, a major hurdle for bioavailability that requires formulation strategies. |
| Lipophilicity (logP) | 3.0 - 4.5 | High lipophilicity, driven by the aromatic rings, suggests good membrane permeability but may lead to poor solubility, high plasma protein binding, and potential off-target effects. A value in this range is common for CNS-active agents. |
| pKa (Amide N-H) | ~17-18 | The amide proton is generally non-ionizable under physiological conditions (pH 1-8), meaning the molecule's charge state will be stable across the GI tract. |
Experimental Characterization Workflows
The following sections detail the essential, self-validating experimental protocols required to definitively characterize N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide.
Synthesis and Purification
A robust physicochemical analysis begins with a pure, well-characterized sample. A plausible synthetic route is the Schotten-Baumann reaction, involving the acylation of aniline with 2-[3-(trifluoromethyl)phenyl]acetyl chloride.[5]
Protocol for Synthesis:
-
Preparation of Acyl Chloride: Convert 2-[3-(trifluoromethyl)phenyl]acetic acid to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM).
-
Acylation Reaction: Dissolve aniline in DCM with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Add the freshly prepared 2-[3-(trifluoromethyl)phenyl]acetyl chloride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure compound.
Thermal Analysis: Melting Point and Purity via DSC
Differential Scanning Calorimetry (DSC) is the gold-standard method for determining the melting point and assessing the purity of a crystalline solid.[6][7][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[6]
Protocol for DSC Analysis:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity standard, such as indium (Tₘ = 156.6 °C).[8][9]
-
Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan. Crimp the pan to enclose the sample. Prepare an empty, crimped pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[8]
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30-40 °C above the expected melting point at a constant rate (e.g., 10 °C/min).[7]
-
-
Data Analysis: The resulting thermogram will show an endothermic peak representing the melting transition.
-
Onset Temperature: The extrapolated start of the melting peak, typically reported as the melting point.[6]
-
Peak Temperature: The temperature at the peak's maximum.
-
Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak, this value relates to the compound's crystallinity.
-
Purity Assessment: The sharpness of the melting peak is a qualitative indicator of purity. Quantitative purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[8]
-
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing oral absorption. The equilibrium shake-flask method is a reliable approach for its determination.[10][11]
Protocol for Shake-Flask Solubility Measurement:
-
System Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation is reached.[10]
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11] This step is critical to avoid aspirating solid particles.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
The n-octanol/water partition coefficient (P) is the primary measure of a drug's lipophilicity. The OECD provides standardized guidelines for its determination, including the shake-flask method (OECD 107) and the slow-stirring method (OECD 123).[12][13][14][15] The shake-flask method is suitable for compounds with an expected logP < 4.[12]
Protocol for OECD 107 Shake-Flask Method:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then separating the phases.
-
Test Solution: Prepare a stock solution of the compound in n-octanol. Add this to a test vessel containing the pre-saturated water phase. The volume ratios can be varied (e.g., 1:1, 1:2, 2:1) to ensure accuracy.
-
Equilibration: Shake the vessel vigorously in a mechanical shaker at a constant temperature (e.g., 25 °C) for a set period until equilibrium is reached.[14]
-
Phase Separation: Separate the octanol and aqueous layers by centrifugation.[14]
-
Quantification: Determine the concentration of the compound in both the aqueous phase (Cₐ) and the octanol phase (Cₒ) using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = Cₒ / Cₐ. The final value is expressed as its base-10 logarithm, logP.
Definitive Structure: Single-Crystal X-ray Diffraction
To confirm the molecular structure, connectivity, and stereochemistry, and to understand intermolecular interactions in the solid state, single-crystal X-ray crystallography is the definitive technique.[16][17][18][19]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (ideally >20 µm in all dimensions).[16] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[16] The crystal will diffract the X-rays, producing a pattern of reflections.
-
Rotate the crystal and collect the intensities and positions of thousands of reflections on a detector.[17]
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data.
-
-
Data Deposition: Deposit the final structural information in a public database such as the Cambridge Structural Database (CSD).[17]
Conclusion: A Framework for Insight
The physicochemical profile of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide positions it as a lipophilic, poorly soluble molecule, characteristic of many modern drug candidates. This technical guide provides the essential experimental framework for its definitive characterization. By systematically applying the detailed protocols for thermal analysis, solubility, lipophilicity, and structural elucidation, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug discovery and development pipeline. This rigorous, methodology-focused approach ensures a solid foundation for any further investigation into the biological activity and therapeutic potential of this compound and its analogs.
References
- Partition coefficient octanol/water.
- N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide. Smolecule.
- Partition coefficient: slow stirring method according to OECD 123. Analytice.
- Determination of the Partition Coefficient n-octanol/w
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar.
- Test No.
- Synthesis of N-Methyl-N-phenyl-2-(3-trifluoromethyl-4-phenyl-5-isoxazolyloxy)acetamide. Molbase.
- DSC Analysis Guide: Thermal Testing Insights. Torontech.
- Small molecule X-ray crystallography. The University of Queensland.
- Experiment 2 # Solubility. Bellevue College.
- 2-[3-(trifluoromethyl)phenyl]acetamide. Aromsyn Co.,Ltd.
- X-ray crystallography. Wikipedia.
- Small Molecule X-Ray Crystallography, Theory and Workflow.
- 2,2,2-trifluoro-n-(3-(trifluoromethyl)phenyl)acetamide. Sigma-Aldrich.
- Solubility expt. Scribd.
- Compound solubility measurements for early drug discovery.
- Small Molecule X-ray Crystallography.
- 2-[3-(trifluoromethyl)phenyl]acetamide CAS No.: 22902-93-8. Moldb.
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Small molecule crystallography. Excillum.
- N-(2-(Trifluoromethyl)phenyl)acetamide. BLDpharm.
- Method for determining solubility of a chemical compound.
- 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide. PubChem.
- Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0). Cheméo.
- Analysis of differential scanning calorimetry (DSC)
- DSC Test in Practice: Step-by-Step Guide to Accur
- N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | CAS 351-36-0.
- Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.
- Determination of the PCM melting temper
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCr.
- Acetamide, N-(3-(trifluoromethyl)phenyl)-. PubChem.
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- 3. N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | CAS 351-36-0 [matrix-fine-chemicals.com]
- 4. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. excillum.com [excillum.com]
molecular structure and weight of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Topic: Molecular Structure and Weight of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Compound Identity
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (CAS: 77620-80-5 ) is a fluorinated aromatic amide serving as a critical scaffold in medicinal chemistry. Structurally, it functions as a hydrophobic linker, connecting a lipophilic trifluoromethyl-substituted benzyl group to an N-phenyl pharmacophore via a rigid amide bond.
This monograph details the physicochemical properties, synthetic pathways, and structural validation of this compound. It is frequently utilized in Fragment-Based Drug Discovery (FBDD) to probe hydrophobic pockets in kinases and transient receptor potential (TRP) channels, leveraging the unique metabolic and electronic properties of the trifluoromethyl (
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 77620-80-5 |
| Molecular Formula | |
| Molecular Weight | 279.26 g/mol |
| Exact Mass | 279.0871 Da |
| SMILES | FC(F)(F)c1cccc(CC(=O)Nc2ccccc2)c1 |
| Core Scaffold | Phenylacetamide (Acetanilide derivative) |
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of two distinct aromatic domains separated by a methylene-amide linker.
-
The Acid Moiety (Tail): A 3-(trifluoromethyl)benzyl group. The meta-substitution of the
group is strategic; it increases lipophilicity ( value +0.88) and metabolic stability by blocking the oxidation-prone benzylic positions without introducing the steric bulk of an ortho-substituent. -
The Amide Linker: Provides hydrogen bond donor (NH) and acceptor (C=O) capabilities, essential for orienting the molecule within a receptor binding site (e.g., the hinge region of kinases).
-
The Amine Moiety (Head): An unsubstituted phenyl ring, which often engages in
- stacking interactions (T-shaped or parallel-displaced) with aromatic residues like Phenylalanine or Tyrosine in protein targets.
Calculated Properties
| Property | Value | biological Implication |
| cLogP | 3.6 - 3.8 | Highly lipophilic; suggests good membrane permeability but potential solubility issues in aqueous media. |
| TPSA | 29.10 | Indicates excellent oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 | Amide NH (Critical for backbone interactions). |
| H-Bond Acceptors | 4 | 3 Fluorines + 1 Carbonyl Oxygen. |
| Rotatable Bonds | 3 | Flexible methylene linker allows conformational adaptation. |
Synthetic Methodologies
Author’s Note: While high-throughput coupling reagents (HATU/EDC) are common, the Acid Chloride method described below is preferred for scale-up due to higher atom economy and simplified purification.
Retrosynthetic Analysis
The most robust disconnection is at the amide bond, separating the molecule into Aniline (nucleophile) and 3-(Trifluoromethyl)phenylacetic acid (electrophile).
Protocol: Acid Chloride Activation Route
Reagents:
-
Precursor A: 3-(Trifluoromethyl)phenylacetic acid (1.0 eq)
-
Precursor B: Aniline (1.1 eq)
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride -
Base: Triethylamine (
) or Pyridine -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve 3-(trifluoromethyl)phenylacetic acid in dry DCM. Add
(1.5 eq) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride intermediate. Remove excess in vacuo. -
Coupling: Redissolve the crude acid chloride in DCM. Add Aniline (1.1 eq) and
(2.0 eq) at 0°C. The reaction is exothermic; maintain temperature <5°C to prevent side reactions. -
Completion: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with 1M HCl (removes unreacted aniline). Wash organic layer with Sat.[1]
(removes unreacted acid) and Brine. -
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (
, 0-20% EtOAc in Hexane).
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the target amide via acid chloride activation.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
- 7.60 - 7.40 (m, 4H): Aromatic protons of the trifluoromethyl-substituted ring. Look for the distinct splitting pattern of the meta-substitution.
- 7.35 - 7.10 (m, 5H): Aromatic protons of the N-phenyl ring (Aniline moiety).
-
7.20 (br s, 1H): Amide NH. This peak is broad and exchangeable with
. Its chemical shift is sensitive to concentration and solvent. -
3.80 (s, 2H): Benzylic methylene (
). Diagnostic Peak. This singlet confirms the intact phenylacetic acid chain. If this appears as a doublet or multiplet, check for chiral impurities or restricted rotation.
Carbon & Fluorine NMR[3]
-
NMR: Carbonyl peak at ~169 ppm. Quartet signals for
carbon (~124 ppm, ) and the ipso carbon attached to it. - NMR: Single peak at ~ -62.5 ppm. Absence of other fluorine peaks confirms regio-purity (no ortho/para isomers).
Medicinal Chemistry Context
This molecule is rarely a final drug but is a high-value Fragment and Intermediate .
The "Fluorine Effect"
The
-
Metabolic Blockade: The
group at the meta-position prevents CYP450-mediated hydroxylation at that site, extending the half-life of the scaffold compared to the non-fluorinated analog. -
Dipole Modulation: The strong electron-withdrawing nature of
reduces the electron density of the benzyl ring, potentially strengthening -stacking interactions with electron-rich amino acid residues in the target protein.
Interaction Map
Figure 2: Pharmacophore analysis showing key interaction points within a biological binding pocket.
References
-
10X CHEM . N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Product Data. Retrieved from
-
MolDB . 2-[3-(trifluoromethyl)phenyl]acetamide CAS 22902-93-8 Data. Retrieved from
-
Sigma-Aldrich . N-(2-(Trifluoromethyl)phenyl)acetamide Structure & Safety. Retrieved from
-
PubChem . 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide Compound Summary. Retrieved from
Sources
metabolic stability profile of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
An In-Depth Technical Guide to the Metabolic Stability Profiling of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Foreword: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[3] Therefore, a comprehensive understanding of a candidate's metabolic profile is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide provides an in-depth exploration of the methodologies used to assess the metabolic stability of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide , a representative NCE. We will delve into the theoretical underpinnings of drug metabolism, provide detailed, field-proven experimental protocols, and offer insights into data interpretation. The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is of particular interest, as this moiety is often incorporated into drug candidates to enhance metabolic stability and other key properties.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable metabolic stability screening programs.
The Enzymatic Landscape of Drug Metabolism
The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to chemically modify foreign compounds (xenobiotics), rendering them more water-soluble for excretion.[6] This process is broadly categorized into two phases.
-
Phase I Metabolism: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. The most prominent enzyme superfamily responsible for Phase I metabolism is the Cytochrome P450 (CYP) system.[6][7]
-
Phase II Metabolism: These are conjugation reactions where an endogenous, polar molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This further increases water solubility and facilitates elimination. Key enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs).[1]
The structure of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide suggests several potential sites for metabolic attack, including aromatic hydroxylation on either phenyl ring and hydrolysis of the amide bond. The electron-withdrawing nature of the trifluoromethyl group is anticipated to decrease the electron density of its attached aromatic ring, potentially slowing the rate of CYP-mediated oxidation at that site.[5][8]
Figure 1: Conceptual overview of Phase I and Phase II drug metabolism pathways.
In Vitro Assessment: Liver Microsomal Stability Assay
The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[7] Liver microsomes are subcellular fractions containing vesicles of the endoplasmic reticulum, which are rich in Phase I enzymes, particularly the CYPs.[6] This assay provides a rapid and cost-effective method to determine a compound's intrinsic clearance (CLint) by these key enzymes.
Rationale for Experimental Design
The core principle is to incubate the test compound with liver microsomes in the presence of necessary cofactors and measure the rate of its disappearance over time.
-
Test System: Pooled human liver microsomes (HLMs) are used to average out inter-individual variability in enzyme expression.
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential cofactor for CYP450 enzyme activity. Reactions are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.[9]
-
Controls:
-
Positive Controls: Compounds with known high (e.g., Verapamil) and low (e.g., Diazepam) clearance rates are included to validate the metabolic competency of the microsomal batch.[10]
-
Negative Control: The test compound is incubated with heat-inactivated microsomes to account for any non-enzymatic degradation or physical loss of the compound.[10]
-
-NADPH Control: The compound is incubated with active microsomes but without the NADPH cofactor to confirm that the observed metabolism is CYP-dependent.[9]
-
Detailed Experimental Protocol: Microsomal Stability
Materials:
-
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Control compounds (Verapamil, Diazepam)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a 10 mM stock solution of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in buffer.
-
Prepare the NADPH cofactor solution in buffer.
-
-
Assay Setup:
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final volume is typically 200 µL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.[10]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing a 3-4 fold excess of ice-cold acetonitrile with an internal standard.[7] The ACN precipitates the microsomal proteins, halting enzymatic activity.
-
-
Sample Processing:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Figure 2: Step-by-step workflow for the liver microsomal stability assay.
The "Gold Standard": Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactor systems present in a living cell. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain both Phase I and Phase II enzymes, as well as active transporter systems, providing a more holistic and physiologically relevant model.[6][11]
Rationale for Experimental Design
This assay measures the disappearance of a compound from a suspension of viable hepatocytes.
-
Test System: Cryopreserved human hepatocytes are widely used for their convenience and retained enzymatic activity, which is comparable to fresh hepatocytes.[11]
-
Cell Density: A specific cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) is used to ensure sufficient metabolic activity and to standardize the calculation of intrinsic clearance.[12][13]
-
Medium: A specialized cell culture medium (e.g., Williams' Medium E) is used to maintain hepatocyte viability and function throughout the incubation period.[11]
Detailed Experimental Protocol: Hepatocyte Stability
Materials:
-
Cryopreserved, plateable human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide and control compounds
-
Collagen-coated 24- or 48-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with internal standard
Procedure:
-
Hepatocyte Plating:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer cells to pre-warmed medium and determine cell viability and density.
-
Dilute the cell suspension to the desired plating density and seed onto collagen-coated plates.
-
Allow cells to attach for several hours in a humidified incubator.
-
-
Compound Incubation:
-
Prepare working solutions of the test and control compounds in fresh, pre-warmed medium. The final DMSO concentration should be low (<0.1%) to avoid cytotoxicity.[11]
-
Aspirate the plating medium from the attached hepatocytes and add the medium containing the test compound.
-
-
Time-Point Sampling:
-
Place the plate back in the incubator. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove the entire contents of a well for each time point.[11]
-
Quench the metabolic activity by mixing with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Homogenize or vortex the samples to lyse the cells.
-
Centrifuge to pellet cell debris and precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Bioanalysis and Data Interpretation
Accurate quantification of the parent compound at each time point is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical method due to its high sensitivity, selectivity, and speed.[14]
LC-MS/MS Analysis
Samples are analyzed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This involves setting the instrument to detect a specific precursor-to-product ion transition for the test compound and the internal standard, ensuring highly selective quantification. For N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, a common fragmentation pathway might involve the loss of the trifluoromethyl radical (•CF3), resulting in a characteristic neutral loss of 69 Da.[4]
Data Analysis Workflow
-
Calculate Response Ratio: For each time point, calculate the peak area ratio of the analyte to the internal standard.
-
Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining against time.[7][13]
-
Determine Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
Microsomes (µL/min/mg protein):
-
CLint = (k / [microsomal protein concentration in mg/mL]) * 1000
-
-
Hepatocytes (µL/min/10^6 cells):
-
CLint = (k / [cell density in 10^6 cells/mL]) * 1000[13]
-
-
This CLint value is a direct measure of the metabolic capacity of the in vitro system. It can be used to rank-order compounds and, through a process called in vitro-in vivo extrapolation (IVIVE), to predict human hepatic clearance.[12]
Sources
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- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
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- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
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- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
An In-depth Technical Guide to the Initial Toxicity Screening of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Disclaimer: Direct public-domain toxicological data for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is limited. This guide, therefore, presents a comprehensive, proposed initial toxicity screening strategy based on established regulatory guidelines and data extrapolated from structurally analogous compounds. The protocols and insights provided are intended for researchers, scientists, and drug development professionals to inform a robust, scientifically-grounded safety assessment.
Introduction: The Imperative for Early Safety Profiling
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound belonging to the phenylacetamide class. The presence of a trifluoromethyl group is a common feature in many pharmacologically active molecules, often enhancing metabolic stability and biological activity. As with any novel chemical entity destined for potential therapeutic application, a thorough and early assessment of its safety profile is paramount. Initial toxicity screening serves as a critical gatekeeper in the drug development pipeline, identifying potential liabilities that could lead to costly late-stage failures.
This guide provides a structured approach to the initial toxicity screening of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide. By leveraging data from analogous structures and adhering to internationally recognized testing guidelines, we can construct a logical and efficient screening cascade. The core principle is a tiered, "3Rs" (Replacement, Reduction, and Refinement of animal testing) compliant strategy, beginning with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and local tissue irritation, followed by highly specific, low-animal-use in vivo studies to investigate systemic and neurological effects.
Proposed Initial Toxicity Screening Cascade
The proposed screening strategy is designed as a decision-making workflow. The results from the initial in vitro tier will dictate the necessity and design of subsequent, more complex assays. This approach ensures a resource-efficient evaluation while maximizing the acquisition of critical safety data.
Figure 1: Proposed tiered toxicity screening cascade.
Tier 1: Foundational In Vitro Toxicity Assessment
The initial tier focuses on cell-based assays to provide rapid, cost-effective data on the intrinsic hazardous properties of the compound.
Cytotoxicity Screening: The MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of formazan is directly proportional to the number of metabolically active (living) cells, thus providing a quantitative measure of cytotoxicity.[1] This assay is a fundamental first step to determine the concentration range for subsequent in vitro tests and to get a preliminary indication of the compound's general toxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of test concentrations.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Anticipated Data & Interpretation: Based on data from related phenylacetamide derivatives, which have shown cytotoxic effects in various cell lines, it is plausible that N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide will exhibit dose-dependent cytotoxicity.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 50 | 55 ± 7.3 |
| 100 | 25 ± 4.5 |
| 250 | 8 ± 2.1 |
| Estimated IC₅₀ | ~60 µM |
| Table 1: Hypothetical cytotoxicity data for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide. |
Genotoxicity Assessment
Scientific Rationale: Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases.[3] The International Council for Harmonisation (ICH) S2(R1) guideline recommends a standard battery of tests to assess mutagenicity and clastogenicity.[3][4][5][6][7]
Proposed Genotoxicity Battery (ICH S2(R1) Option 1):
-
Bacterial Reverse Mutation Test (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshifts, induced by the test compound.
-
In Vitro Micronucleus Test: This test is performed in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells). It detects both aneugens (which cause chromosome loss) and clastogens (which cause chromosome breakage) by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Skin and Eye Irritation Potential
Scientific Rationale: Safety data for analogous compounds consistently indicate a risk of skin and eye irritation.[5][6][8] Modern, animal-free methods using reconstructed human tissue models are now the standard for assessing this endpoint. The OECD Test Guideline 439 for skin irritation and OECD Test Guideline 492 for eye irritation provide validated in vitro procedures.[8][9][10][11][12]
-
OECD TG 439: In Vitro Skin Irritation: This test uses a Reconstructed Human Epidermis (RhE) model.[8][10][11][12] The test chemical is applied topically to the tissue surface. Irritancy is determined by the relative mean viability of the treated tissues compared to negative controls, typically measured by the MTT assay.[10][12] A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates an irritant potential.[12]
-
OECD TG 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method: This assay is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[9][13] Similar to the skin irritation test, it involves applying the test chemical to a 3D cornea-like tissue model and assessing cell viability via the MTT assay.[13]
In Vitro Hepatotoxicity Screening
Scientific Rationale: Given that long-term exposure to a related compound may induce hepatotoxicity, and the parent compound acetamide is a known hepatocarcinogen in rats, an early assessment of potential liver toxicity is warranted. Human hepatoma cell lines, such as HepG2, are widely used for in vitro hepatotoxicity studies.[14][15][16]
Experimental Protocol: Hepatotoxicity Assessment in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach about 70-80% confluency.[14]
-
Treatment: Expose the cells to various concentrations of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide for 24 to 72 hours.[2]
-
Endpoints Analysis:
-
Cell Viability: Perform an MTT assay as described in section 3.1 to assess general cytotoxicity.
-
Liver Enzyme Leakage: Measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the cell culture supernatant. An increase in these enzymes indicates cell membrane damage.[2][16]
-
Oxidative Stress: Assess the generation of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[2]
-
Figure 2: Workflow for in vitro hepatotoxicity assessment.
Tier 2: Targeted In Vivo Confirmation
Should the in vitro data suggest a favorable profile (i.e., low cytotoxicity, no genotoxicity), limited and ethically-minded in vivo studies can be initiated to understand the compound's effects in a whole biological system.
Acute Oral Toxicity
Scientific Rationale: To confirm the hazard classification suggested by safety data sheets of related compounds ("harmful if swallowed"), an acute oral toxicity study is performed. The OECD provides several guidelines (TG 420, 423, and 425) that aim to estimate the LD₅₀ (the dose that is lethal to 50% of the test animals) while minimizing animal use.[17][18][19][20]
-
OECD TG 420 (Fixed Dose Procedure): Involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small group of animals.[17][18] The outcome is the identification of a dose that produces clear toxicity but no mortality, allowing for classification.
-
OECD TG 423 (Acute Toxic Class Method): A stepwise procedure where a small number of animals are dosed. The outcome of the first step determines the next step, leading to a classification of the substance into a specific toxicity class.[17][19]
-
OECD TG 425 (Up-and-Down Procedure): This method is the most data-rich, providing a point estimate of the LD₅₀ with a confidence interval.[17][19][21] Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[21]
Neurotoxicity Screening: The Rotarod Test
Scientific Rationale: The potential for neurotoxicity was highlighted by findings on a related compound and the use of the rotarod test in a similar study. This test is a well-established method for assessing motor coordination, balance, and motor learning in rodents, which can be impaired by neurotoxic agents.[22][23][24][25]
Experimental Protocol: Rotarod Test
-
Acclimation: Allow rodents (mice or rats) to acclimate to the testing room for at least 15-30 minutes before the test.[22]
-
Training (Optional but Recommended): Some protocols include a pre-training session to habituate the animals to the apparatus.[24][25]
-
Dosing: Administer N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide at one or more dose levels determined from the acute oral toxicity study. Include a vehicle control group.
-
Testing: At a specified time post-dosing (e.g., 30 or 60 minutes), place the animal on the rotating rod of the rotarod apparatus.
-
Acceleration: The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[22][24]
-
Measurement: Record the latency to fall from the rod. A shorter latency compared to the control group indicates impaired motor coordination.
-
Trials: Conduct multiple trials for each animal with an inter-trial interval to assess learning and consistency of the effect.[22][26]
Figure 3: Experimental workflow for the rotarod neurotoxicity test.
Data Integration and Future Directions
The culmination of this initial screening cascade provides a foundational safety profile for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide. The integrated data from in vitro and in vivo studies will allow for an initial risk assessment and a "Go/No-Go" decision for further development. Positive findings, such as confirmed hepatotoxicity or genotoxicity, would trigger further mechanistic studies to understand the underlying pathways and determine the relevance of the findings to human health. A clean profile, on the other hand, builds confidence for proceeding to more extensive regulatory toxicology studies.
References
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ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline . European Medicines Agency (EMA). [Link]
-
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method . OECD. [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW . ResearchGate. [Link]
-
Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) . ICH. [Link]
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OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure . SlideShare. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS . OECD. [Link]
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International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability . Federal Register. [Link]
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OECD guidelines for acute oral toxicity studies: an overview . International Journal of Research in Ayurveda and Pharmacy. [Link]
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International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. . ResearchGate. [Link]
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S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use . ICH. [Link]
-
Guidance Document on Acute Oral Toxicity Testing . OECD. [Link]
-
Advice on skin and eye irritation testing helps reduce animal tests . ECHA. [Link]
-
OECD 439: In Vitro Skin Irritation (RHE Test Method) . Nucro-Technics. [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure . OECD. [Link]
-
Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method . OECD. [Link]
-
Ocular Irritation Risk Assessments Using In Vitro BCOP (OECD 437) and 3D Assays (OECD 492) . Charles River. [Link]
-
Skin Irritation Test (SIT, OECD 439) . IIVS.org. [Link]
-
Eye Irritation Testing . ECETOC. [Link]
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Tests for in vitro eye irritation according to OECD 492B are now available . GBA Group. [Link]
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OECD Releases 2025 Test Guideline Programme Updates . ICAPO. [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS . University of anápolis. [Link]
-
Hep G2 Hepatocyte Lipid Peroxidation Assay . NCBI. [Link]
-
Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate . REPROCELL. [Link]
-
Rotarod Protocol . International Mouse Phenotyping Consortium. [Link]
-
In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression . PMC. [Link]
-
LAB_063 Rotarod Test for Rodents . University of Queensland. [Link]
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How to Use Rotarod to Do Rotarod Test for Mouse and Rats . BioMed. [Link]
-
OECD publishes new test guidelines for in vitro test methods to predict eye irritation and corrosion . PETA International Science Consortium. [Link]
-
Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT] . The Jackson Laboratory. [Link]
-
RotaRod Test . Scantox. [Link]
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Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]
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Test for in vitro cytotoxicity: Elution Method of Taglus PU Flex Thermoforming Foils as per ISO 10993-5:2009 . GLR Laboratories. [Link]
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- 5. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
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Methodological & Application
HPLC method development for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide analysis
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide . This molecule represents a class of lipophilic, fluorinated amides often used as intermediates in medicinal chemistry.
The trifluoromethyl (-CF3) group imparts significant hydrophobicity and unique electronic properties, creating specific challenges in resolution and peak shape. This protocol moves beyond generic "screening" to a targeted approach utilizing Reversed-Phase Chromatography (RP-HPLC) with a focus on stationary phase selectivity (C18 vs. Pentafluorophenyl) and critical impurity mapping.[1]
Analyte Profiling & Physicochemical Logic
Before injecting a single blank, we must understand the molecule to predict its behavior.
| Feature | Chemical Logic | Chromatographic Implication |
| Core Structure | Bis-aryl acetamide linkage | Neutral at physiological pH; high UV absorbance (254 nm).[1] |
| -CF3 Group | Strong electron-withdrawing group (EWG) | Increases lipophilicity (LogP ~3.5–4.0).[1] Induces dipole moments that interact uniquely with fluorinated stationary phases.[1] |
| Hydrophobicity | High | Requires high organic mobile phase strength for elution. |
| Potential Impurities | 1. Aniline (Synthesis precursor)2.[1] 3-(trifluoromethyl)phenylacetic acid (Acid precursor) | Aniline: Basic, polar (elutes early).Acid: Acidic, pH-dependent retention.[1] |
Expert Insight: The Fluorine Effect
While a standard C18 column is the default choice, the -CF3 group allows for Fluorous Separation . Fluorinated stationary phases (like PFP - Pentafluorophenyl) can offer orthogonal selectivity via
Method Development Decision Matrix
The following logic flow illustrates the decision process for selecting the stationary phase and mobile phase based on initial screening results.
Figure 1: Decision tree for selecting stationary phases based on resolution and peak symmetry.
Detailed Experimental Protocol
Reagents and Standards[2][3]
-
Reference Standard: N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (>99.0% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade).[1]
-
System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent) with DAD.
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of analyte into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (ACN).[1] Note: Do not use water in the diluent initially due to low solubility.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution into a 10 mL flask.
-
Dilute to volume with 50:50 ACN:Water.
-
Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind lipophilic compounds).[1]
Chromatographic Conditions (The "Golden" Method)
This method is optimized for robustness, balancing the retention of the lipophilic product with the separation of polar impurities.
| Parameter | Setting | Rationale |
| Column | C18 Endcapped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm | Provides strong hydrophobic retention.[1] "Endcapped" reduces silanol interactions with the amide nitrogen. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1]7) suppresses ionization of acidic impurities (keeping them retained) and improves peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN has lower viscosity than Methanol, preventing backpressure issues during the high-organic wash. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 40°C | Elevated temperature improves mass transfer (sharper peaks) and lowers viscosity.[1] |
| Detection | UV at 254 nm (bw 4 nm) | Max absorbance for the phenyl rings.[1] Reference off (360 nm).[1] |
| Injection Vol | 5-10 µL | Keep volume low to prevent "solvent shock" peak distortion. |
Gradient Program
The gradient is designed to elute polar impurities early (0-3 min) and the lipophilic target late (8-10 min).[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial hold to focus sample.[1] |
| 2.0 | 30% | Isocratic hold to separate early eluting polar impurities (Aniline).[1] |
| 10.0 | 90% | Linear ramp to elute the target analyte. |
| 12.0 | 90% | Wash step to remove highly lipophilic dimers/matrix. |
| 12.1 | 30% | Return to initial conditions.[1] |
| 15.0 | 30% | Re-equilibration (Critical for reproducibility). |
System Suitability & Validation Criteria (Trustworthiness)
To ensure the method is a "self-validating system," the following System Suitability Test (SST) criteria must be met before running samples. These align with ICH Q2(R2) guidelines [1].
Figure 2: System Suitability Test (SST) workflow ensuring data integrity.
Validation Parameters (ICH Q2(R2) Summary)
-
Specificity: Inject individual impurity standards (Aniline, Acid precursor) to confirm they do not co-elute with the main peak.
-
Target: Resolution (Rs) > 2.0 between all peaks.[1]
-
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
-
Target:
.[1]
-
-
Accuracy (Recovery): Spike samples at 80%, 100%, and 120%.
-
Target: Recovery 98.0% – 102.0%.[1]
-
Troubleshooting & Expert Tips
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica surface.
-
Solution: Ensure the column is "Endcapped" (e.g., Eclipse Plus or Symmetry C18).[1] Increase buffer concentration (e.g., use 10mM Ammonium Formate instead of just 0.1% Formic Acid) to mask silanols.[1]
Issue: Retention Time Drift
-
Cause: The -CF3 group makes the molecule sensitive to temperature fluctuations and organic modifier evaporation.
-
Solution: Use a thermostatted column compartment (set to 40°C ± 0.5°C). Ensure ACN bottles are capped tightly to prevent evaporation.[1]
Issue: "Ghost" Peaks
-
Cause: Fluorinated compounds can sometimes precipitate in the needle wash if the wash solvent is too aqueous.
-
Solution: Use a needle wash of 90:10 ACN:Water.[1]
References
-
International Council for Harmonisation (ICH). (2023).[1][2][3] ICH Guideline Q2(R2) on Validation of Analytical Procedures.[1][2][3][4][5] European Medicines Agency.[1][3] [Link]
-
West, C., et al. (2025).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[1] [Link]
-
Food and Drug Administration (FDA). (2024).[1] Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[Link]
Sources
- 1. Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 5. qbdgroup.com [qbdgroup.com]
crystallization and purification techniques for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Application Note: High-Purity Isolation and Crystallization of N-[3-(Trifluoromethyl)phenyl]acetamide
Abstract & Scope
This technical guide details the purification and crystallization protocols for N-[3-(trifluoromethyl)phenyl]acetamide (CAS 351-36-0), a critical fluorinated intermediate used in the synthesis of kinase inhibitors and agrochemicals. Unlike simple acetanilides, the presence of the meta-trifluoromethyl (-CF3) group introduces significant lipophilicity and alters crystal lattice energy, often leading to "oiling out" rather than discrete crystallization. This note provides a robust, self-validating workflow to achieve >99.5% purity, focusing on impurity rejection via chemical washing followed by a thermodynamic crystallization control strategy.
Chemical Profile & Physical Properties
To design an effective purification strategy, one must first understand the physicochemical window of the target molecule.
| Property | Data | Relevance to Purification |
| Compound Name | N-[3-(Trifluoromethyl)phenyl]acetamide | Target Analyte |
| CAS Number | 351-36-0 | Identification |
| Molecular Weight | 203.16 g/mol | Yield Calculations |
| Melting Point | 104 – 106 °C [1][2] | Crystallization Monitoring (Target Range) |
| Lipophilicity (LogP) | ~2.6 (Predicted) | Indicates low water solubility; requires organic co-solvents. |
| Acidity (pKa) | ~14-15 (Amide NH) | Non-ionizable in standard aqueous washes (remains neutral). |
Protocol A: Reaction Workup (The "Chemical" Clean)
Objective: To remove unreacted starting materials (3-trifluoromethylaniline and acetic anhydride/acid) prior to crystallization. Crystallization is a polishing step, not a gross purification method; feeding crude material directly into a crystallizer often results in occlusion of impurities.
Mechanism of Action:
-
Acid Wash (HCl): Protonates unreacted 3-(trifluoromethyl)aniline (weak base), rendering it water-soluble.
-
Base Wash (NaHCO₃): Neutralizes and solubilizes acetic acid/acetic anhydride byproducts.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid Dichloromethane (DCM) if possible to minimize environmental impact, though DCM is an excellent alternative if solubility is an issue.
-
Acidic Extraction: Wash the organic phase twice with 1M HCl (Vol ratio 1:1).
-
Checkpoint: The aqueous layer contains the aniline salt. Keep the organic layer.
-
-
Basic Extraction: Wash the organic phase twice with Saturated NaHCO₃ solution.
-
Caution: CO₂ gas evolution will occur. Vent the separatory funnel frequently.
-
-
Brine Wash & Drying: Wash once with saturated brine to remove trapped water. Dry the organic phase over Anhydrous MgSO₄ for 15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate via rotary evaporation to a solid residue.
Protocol B: Solvent Screening Strategy
If the standard protocol (Protocol C) yields suboptimal results due to specific impurity profiles, perform this rapid screen.
The "Rule of 3" for Fluorinated Amides:
-
High Solubility Solvent (Good): Ethanol, Methanol, Ethyl Acetate.
-
Low Solubility Solvent (Bad): Water, Heptane, Hexane.
-
Intermediate (Selective): Toluene (often best for fluorinated aromatics due to
- stacking interactions).
Screening Table:
| Solvent System | Behavior | Recommendation |
|---|---|---|
| Ethanol / Water | Classic anti-solvent. High yield. | Primary Choice (See Protocol C) |
| Toluene | Temperature-dependent solubility. | Secondary Choice (Best for drying) |
| EtOAc / Heptane | Good for non-polar impurity removal. | Use if EtOH/Water causes oiling. |
Protocol C: Scalable Recrystallization (Ethanol/Water)
Objective: To achieve thermodynamic crystal growth, rejecting structurally similar impurities from the lattice.
Methodology:
-
Saturation: Place the crude solid (from Protocol A) in a round-bottom flask. Add 95% Ethanol (approx. 3-4 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.
-
Observation: If the solid does not dissolve completely, add more Ethanol dropwise until a clear solution is obtained.
-
Critical Step: If colored insoluble particles remain, perform a hot filtration through a pre-warmed glass frit or Celite pad.
-
-
Anti-Solvent Addition: While maintaining a gentle boil, slowly add warm Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Re-dissolution: Add a few drops of Ethanol to clear the turbidity and restore a homogeneous solution.
-
Controlled Cooling (Nucleation):
-
Remove heat and allow the flask to cool to room temperature undisturbed on a cork ring.
-
Why Undisturbed? Agitation or rapid cooling promotes rapid nucleation, trapping impurities (occlusion) and forming small, difficult-to-filter crystals.
-
-
Completion: Once at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the white crystalline needles using vacuum filtration.
-
Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Expected Result: White needle-like crystals, MP 104-106°C.
Troubleshooting & Visualization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The compound precipitates as a liquid droplet before crystallizing, usually because the temperature is above the melting point of the solvated solid or the anti-solvent was added too fast.
-
Fix: Re-heat to dissolve the oil. Add more Ethanol (good solvent). Cool much more slowly. Seed the solution with a tiny crystal of pure product at ~60°C.
Workflow Diagram:
Caption: Figure 1. Integrated purification workflow ensuring chemical impurity removal prior to thermodynamic crystallization.
References
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 3'-(Trifluoromethyl)acetanilide. Retrieved from [Link]
-
PubChem. (2025). Acetamide, N-[3-(trifluoromethyl)phenyl]- Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Recrystallization Guide and Solvent Selection. Retrieved from [Link]
Sources
Application Note & Protocol: Preparation of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Stock Solutions for In Vitro Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Meticulous Stock Solution Preparation
The generation of reliable and reproducible data in in vitro assays is fundamentally dependent on the precise and accurate preparation of test compound stock solutions. Improperly prepared solutions can lead to a cascade of experimental errors, including inaccurate concentration-response curves, false positives or negatives, and a general lack of reproducibility, ultimately wasting valuable time and resources.[1] This application note provides a comprehensive, field-proven protocol for the preparation of stock solutions of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, a compound of interest in various research and drug discovery programs.
It is crucial to note that variations in nomenclature and CAS numbers for similar chemical structures can exist in databases. This guide specifically addresses N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (CAS No.: 22902-93-8, Molecular Formula: C9H8F3NO, Molecular Weight: 203.16 g/mol ).[2] Researchers should always verify the identity and purity of their compound with the supplier's Certificate of Analysis (COA).
This document moves beyond a simple list of steps, delving into the rationale behind each procedural choice to empower the researcher with a deeper understanding of the principles of compound management and solution preparation.[3]
Physicochemical Properties of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
A thorough understanding of the physicochemical properties of a compound is paramount for developing a robust solubilization strategy.
-
Appearance: White crystalline powder.[4]
-
Solubility: This compound exhibits moderate solubility in water and is more readily soluble in organic solvents such as dichloromethane, ethanol, and acetone.[4] For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly utilized solvent for water-insoluble compounds due to its high solubilizing power and compatibility with most cell-based assays at low concentrations.[5][6]
-
Stability: The compound is reported to be stable under normal laboratory conditions and is not sensitive to light or air.[4] However, long-term storage of solutions should always be at low temperatures to minimize degradation.[7]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide in DMSO. This concentration is a common starting point for serial dilutions in many in vitro assays.
I. Pre-Preparation and Safety Considerations
-
Consult the Safety Data Sheet (SDS): Before handling the compound, thoroughly review the SDS to understand its potential hazards and required personal protective equipment (PPE).[8][9][10][11][12] N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide may cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[8][11]
-
Work Environment: All handling of the solid compound and concentrated DMSO solutions should be performed in a chemical fume hood to avoid inhalation of any airborne powder.[10]
II. Materials and Equipment
-
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (solid)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A) for accurate volume measurement[13]
-
Calibrated pipettes
-
Amber glass vials with Teflon-lined screw caps for storage[14]
-
Vortex mixer
-
Sonicator (optional)
III. Step-by-Step Protocol
-
Equilibration of Materials: Allow the vial containing the solid compound and the DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
Mass (mg) = 0.010 mol/L x 203.16 g/mol x 0.001 L x 1000 mg/g = 2.03 mg
-
Weighing the Compound:
-
Place a clean, empty weighing vessel on the calibrated analytical balance and tare it.
-
Carefully weigh out the calculated mass of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide. For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration. This minimizes weighing errors.[13]
-
-
Solubilization:
-
Transfer the weighed compound into an appropriately sized volumetric flask.
-
Add a portion of the total required volume of DMSO (e.g., about 70-80%) to the flask.
-
Gently swirl the flask to wet the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed.
-
Once the compound is completely dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials with Teflon-lined screw caps.[7][14] This prevents repeated freeze-thaw cycles which can lead to compound degradation and solvent evaporation.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.[15]
-
Store the aliquots at -20°C or -80°C for long-term storage.[7]
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Compound Name | N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide | Ensure correct identification. |
| CAS Number | 22902-93-8 | Unique identifier for the chemical substance. |
| Molecular Weight | 203.16 g/mol | Crucial for accurate concentration calculations. |
| Primary Solvent | Anhydrous, cell culture grade DMSO | High solubilizing power for non-polar compounds. |
| Stock Concentration | 10 mM (or as required) | A common starting concentration for in vitro assays. |
| Storage | -20°C or -80°C in single-use aliquots | Minimizes degradation and avoids freeze-thaw cycles. |
| Vial Type | Amber glass with Teflon-lined screw caps | Protects from light and prevents solvent evaporation.[14] |
Experimental Workflow Diagram
Caption: Workflow for preparing N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide stock solution.
Quality Control: Ensuring the Integrity of Your Stock Solution
For critical applications such as high-throughput screening (HTS) or lead optimization, implementing quality control (QC) measures is essential to validate the integrity of the prepared stock solutions.[16][17]
-
Identity and Purity Confirmation: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) can be used to confirm the identity and assess the purity of the compound in the stock solution.[16]
-
Concentration Verification: Techniques such as quantitative nuclear magnetic resonance (qNMR) or LC with a suitable detector (e.g., UV, ELSD) can be employed to verify the concentration of the stock solution.[18]
Working with the Stock Solution in In Vitro Assays
When preparing working solutions for your in vitro assays, it is crucial to consider the final concentration of DMSO in the cell culture medium. High concentrations of DMSO can be toxic to cells.[5][19]
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for your assay.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is typically kept below 0.5% to avoid cytotoxic effects.[7] A vehicle control (medium with the same final concentration of DMSO) must always be included in your experiments to account for any solvent effects.
References
-
European Pharmaceutical Review. Implementation of high-throughput quality control processs within compound management. Available from: [Link].
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available from: [Link].
-
Novartis. Implementation of high-throughput quality control processes within Compound Management. Available from: [Link].
-
PubChem. Acetamide, N-(3-(trifluoromethyl)phenyl)-. Available from: [Link].
-
PMC. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link].
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link].
-
ResearchGate. Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. Available from: [Link].
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link].
-
Quora. How to make a stock solution of a substance in DMSO. Available from: [Link].
-
PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link].
-
Enfanos. Preparation of Stock Solutions. Available from: [Link].
-
Chromatography Forum. DMSO stock solutions. Available from: [Link].
-
ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link].
-
Bitesize Bio. How to Make Accurate Stock Solutions. Available from: [Link].
-
ACS Publications. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link].
-
BioForum. Making a stock solution for my drug using DMSO. Available from: [Link].
-
Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link].
-
Matrix Fine Chemicals. N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE. Available from: [Link].
-
Dispendix. Why Precision in Compound Dilutions Matters for Drug Discovery. Available from: [Link].
-
Hamilton Company. Compound Handling in Drug Discovery. Available from: [Link].
-
Cole-Parmer. Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide. Available from: [Link].
-
ResearchGate. Acceptable solvents for in vitro drug solutions or in vivo... Available from: [Link].
-
Cheméo. Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0). Available from: [Link].
-
SpectraBase. acetamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-propenyl)benzo[17][20]thieno[2,3-d]pyrimidin-2-yl]thio]-. Available from: [Link].
-
NIST. Acetamide, 2,2,2-trifluoro-N-phenyl-. Available from: [Link].
-
Stenutz. N-(2,3,5-trifluorophenyl)acetamide. Available from: [Link].
Sources
- 1. dispendix.com [dispendix.com]
- 2. 22902-93-8 | 2-[3-(trifluoromethyl)phenyl]acetamide - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. Buy N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide [smolecule.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
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- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. enfanos.com [enfanos.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Implementation of high-throughput quality control processes within Compound Management - OAK Open Access Archive [oak.novartis.com]
- 18. researchgate.net [researchgate.net]
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- 20. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR characterization signals of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Application Note: 1H NMR Characterization of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Executive Summary
This application note provides a comprehensive guide for the structural validation of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide using Proton Nuclear Magnetic Resonance (
The presence of the trifluoromethyl (
Structural Analysis & Strategy
Before acquisition, we must deconstruct the molecule to anticipate the spectral footprint.
-
Fragment A (Aniline Core): The
-phenyl ring. The amide nitrogen provides resonance donation, typically shielding the ortho and para positions relative to a nitro-benzene, but the carbonyl influence keeps them in the 7.0–7.6 ppm range. -
Fragment B (Linker): The methylene (
) bridge.[1] Located between a carbonyl and an aromatic ring, this is our "anchor signal"—a distinct singlet expected between 3.6–3.8 ppm. -
Fragment C (Trifluoromethyl-Benzyl): The 3-substituted ring.[2] The
group is strongly electron-withdrawing, deshielding adjacent protons.[1] We expect a complex aromatic region where distinguishing Ring A from Ring B is the primary challenge.
Experimental Protocol
Chemical Synthesis (Pre-cursor to Analysis)
Note: High-purity sample preparation is a prerequisite for clean NMR data. The compound is typically synthesized via Schotten-Baumann conditions or EDC coupling:
-
Reactants: Aniline (1.0 eq) + 3-(Trifluoromethyl)phenylacetic acid (1.1 eq).
-
Coupling: EDC
HCl / HOBt in DMF or DCM. -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace aliphatic impurities that obscure the methylene signal.
Sample Preparation
-
Solvent Selection: DMSO-
is the mandatory solvent for this protocol.-
Reasoning: Chloroform-
( ) often causes the amide ( ) proton to broaden or shift upfield (7.5–8.0 ppm), overlapping with aromatics.[1] DMSO- shifts the downfield (~10.3 ppm) and sharpens the signal via hydrogen bonding stabilization.
-
-
Concentration: Dissolve 5–10 mg of sample in 600
L of DMSO- . -
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1]
Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative integration accuracy, specifically for the ratio between the single
| Parameter | Setting | Technical Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise (S/N) per unit time compared to 90° pulses.[1] |
| Spectral Width | 14 ppm (-2 to 12 ppm) | Ensures capture of the downfield Amide NH and upfield TMS. |
| Acquisition Time (AQ) | 3.0 – 4.0 sec | Sufficient to resolve small couplings ( |
| Relaxation Delay (D1) | 2.0 – 5.0 sec | Critical: The aromatic protons and solvent residual signals have long |
| Scans (NS) | 16 – 64 | Depends on concentration; 16 is usually sufficient for >5mg sample. |
| Temperature | 298 K (25°C) | Standardizes chemical shifts; NH shift is temperature-dependent. |
Data Analysis: The Spectrum
Chemical Shift Table (DMSO- )
| Signal Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| Amide NH | 10.25 | Singlet (br) | 1H | - | Disappears on |
| Ring A (Aniline) - Ortho | 7.61 | Doublet | 2H | 7.8 | Overlaps with Ring B signals. |
| Ring B (CF3) - H2' | 7.75 | Singlet (br) | 1H | - | Isolated singlet; broadened by long-range F coupling.[1] |
| Ring B (CF3) - H6' | 7.65 | Doublet | 1H | 7.8 | Often overlaps with Ring A Ortho. |
| Ring B (CF3) - H5' | 7.58 | Triplet | 1H | 7.8 | "Meta" to CF3 and CH2 linker. |
| Ring B (CF3) - H4' | 7.52 | Doublet | 1H | 7.8 | "Para" to CH2 linker. |
| Ring A (Aniline) - Meta | 7.32 | Triplet | 2H | 7.5 | Classic triplet pattern. |
| Ring A (Aniline) - Para | 7.06 | Triplet | 1H | 7.4 | Most shielded aromatic proton. |
| Methylene (-CH2-) | 3.78 | Singlet | 2H | - | Diagnostic Anchor Signal. |
| TMS | 0.00 | Singlet | - | - | Reference. |
| Water (Solvent) | 3.33 | Broad | - | - | Variable position.[3] |
| DMSO (Solvent) | 2.50 | Quintet | - | - | Residual solvent peak.[3] |
Detailed Region Analysis
The "Anchor" (3.78 ppm): The methylene signal is the most reliable starting point. It must appear as a sharp singlet. If this signal appears as a doublet or multiplet, it indicates the presence of a chiral center (not applicable here) or, more likely, diastereotopic behavior due to restricted rotation if a bulky substituent were added to the nitrogen.[1] For this specific molecule, it is a singlet.[4]
The Aromatic "Forest" (7.0 – 7.8 ppm): This region is complex due to the overlap of 9 protons.
-
Differentiation Strategy: Look for the H-2' proton of the CF3 ring . It is isolated between the
and groups. It typically appears as a narrow singlet (or doublet with small ) around 7.75 ppm, distinct from the main multiplets.[1] -
The Aniline "Para" Proton: The triplet at ~7.06 ppm is the most upfield aromatic signal. This confirms the presence of the electron-rich
-phenyl ring.
The Amide (10.25 ppm):
In DMSO, this is a sharp singlet. If the sample is "wet" (contains water), this peak may broaden or shift.[1] Validation Step: Add one drop of
Workflow Visualization
The following diagram outlines the logical flow for characterizing this compound, from sample prep to final assignment.
Figure 1: Logical workflow for the NMR characterization of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, emphasizing the critical checkpoint at the methylene signal.
Troubleshooting & Optimization
-
Issue: Missing Amide Peak.
-
Cause: Chemical exchange with water in the solvent.
-
Solution: Use a fresh ampoule of DMSO-
(100% isotopic purity) or dry the sample under high vacuum to remove trace water.
-
-
Issue: Broad Aromatic Signals.
-
Cause: Rotational isomerism (rotamers) is rare for this specific acetanilide but possible if concentrated highly.
-
Solution: Run the experiment at elevated temperature (e.g., 320 K) to coalesce signals.
-
-
Issue: Integration Errors.
-
Cause:
relaxation times differ between the solvent-exposed amide proton and the rigid aromatic core. -
Solution: Increase D1 (Relaxation Delay) to 10 seconds for quantitative purity analysis (qNMR).
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][5] "NMR Chemical Shifts of Common Solvents as Trace Impurities". Journal of Organic Chemistry. 62 (21): 7512–7515.
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. (Standard text for Acetamide/Aniline shift principles).
-
Reich, H. J. (2023). "Bordwell pKa Table and NMR Data Collections". University of Wisconsin-Madison. (Source for substituent effects of CF3 groups).
-
PubChem Database. (2023). "Compound Summary: N-(3-Trifluoromethylphenyl)acetamide derivatives". National Library of Medicine. [1]
Sources
Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Abstract
This guide provides a detailed examination of the mass spectrometric behavior of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, a compound featuring key structural motifs relevant to medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's metabolic stability and bioavailability, making the precise characterization of such compounds critical.[1] This document outlines the predictable fragmentation patterns under both positive and negative electrospray ionization (ESI) conditions, offering a robust framework for structural elucidation and identification. We present detailed, field-tested protocols for sample analysis and discuss the chemical principles governing the observed fragmentation, grounding our analysis in established mass spectrometry literature.
Introduction and Compound Overview
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is an aromatic amide whose structural analysis benefits immensely from mass spectrometry (MS). MS provides exceptional sensitivity and, through high-resolution and tandem techniques (MS/MS), delivers precise molecular weight determination and detailed structural information via fragmentation patterns.[1] The molecule's structure contains three key regions susceptible to characteristic fragmentation: the amide linkage, the trifluoromethylphenyl group, and the N-phenyl moiety. Understanding the interplay of these functional groups during ionization and collision-induced dissociation (CID) is paramount for unambiguous identification in complex matrices or during reaction monitoring.
Compound Details:
| Property | Value |
|---|---|
| IUPAC Name | N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide |
| Molecular Formula | C₁₆H₁₄F₃NO |
| Molecular Weight | 293.28 g/mol |
| Chemical Structure | ![]() |
| Key Features | Secondary Amide, Trifluoromethyl Group, Aromatic Systems |
Experimental Methodology and Protocols
The following protocols are designed to be self-validating, providing a clear and reproducible workflow for obtaining high-quality mass spectrometry data. The causality behind key steps is explained to empower the researcher with a deeper understanding of the process.
General Analytical Workflow
The overall process follows a standard procedure from sample preparation to data interpretation. This workflow ensures that the analyte is introduced cleanly into the mass spectrometer and that the data acquired is of high quality for structural analysis.
Caption: General workflow for LC-MS/MS analysis.
Protocol: Sample Preparation
Rationale: Proper sample preparation is essential to prevent contamination of the ion source and chromatographic column, ensuring signal stability and reproducibility.[1] Using a high-purity solvent like acetonitrile facilitates efficient ionization.
-
Stock Solution Preparation: Accurately weigh ~1 mg of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide and dissolve it in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and deionized water (with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1 µg/mL.
-
Insight: The addition of formic acid or ammonium hydroxide aids in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively, enhancing signal intensity in the desired ionization mode.[2]
-
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.
Protocol: LC-MS/MS Instrumental Parameters
Rationale: The parameters below are optimized for a typical reversed-phase LC-MS/MS system (e.g., Q-TOF or Orbitrap). The chromatographic separation prevents ion suppression, while the MS settings are chosen to efficiently generate and detect the precursor and fragment ions.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting | Justification |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape and protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Flow Rate | 0.3 mL/min | Typical for analytical scale LC-MS. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution and separation from potential impurities. |
| Injection Volume | 2 µL | Minimizes column overload while providing sufficient analyte. |
Mass Spectrometry (MS) Parameters: | Parameter | Setting | Justification | | :--- | :--- | :--- | | Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique ideal for polar and thermally labile molecules, minimizing in-source fragmentation.[3] | | Polarity | Positive & Negative | To observe both [M+H]⁺ and [M-H]⁻ and their unique fragmentation. | | Capillary Voltage | 3.5 kV (+) / -3.0 kV (-) | Optimizes the electrospray plume for efficient ion generation. | | Scan Range (MS1) | m/z 50 - 500 | Covers the expected precursor and fragment ion masses. | | **Precursor Ion (MS2)| | m/z 294.11 (for +) / 292.09 (for -)| Selected for collision-induced dissociation (CID). | | Collision Energy | Ramped 10-40 eV | A ramp allows for the observation of both low-energy (stable) and high-energy (smaller) fragments. |
Fragmentation Pattern Analysis
The fragmentation of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is dominated by cleavages at its most chemically labile sites: the amide bond and the benzylic position. The electron-withdrawing nature of the trifluoromethyl group also plays a key role.[1]
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, protonation likely occurs on the amide nitrogen or carbonyl oxygen.[4][5] The protonated molecule, [C₁₆H₁₄F₃NO + H]⁺, has an expected m/z of 294.11 . The major fragmentation pathways involve charge-retention and charge-migration fragmentations.[6]
Caption: Major fragmentation pathways in positive ESI mode.
-
Pathway A: Amide Bond Cleavage (Dominant Pathway): The most common fragmentation for amides is the cleavage of the N-CO bond.[7][8] This results in the loss of a neutral aniline molecule (C₆H₅NH₂) and the formation of a highly stable, resonance-stabilized [3-(trifluoromethyl)phenyl]acetylium ion at m/z 187.04 . This acylium ion is often the base peak in the MS/MS spectrum. This ion can further lose carbon monoxide (CO) to produce the 3-(trifluoromethyl)benzyl cation, which may rearrange to a tropylium-type structure.
-
Pathway B: Benzylic Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the methylene bridge can lead to the formation of the protonated aniline ion at m/z 93.06 and the loss of a neutral ketene species.
-
Pathway C: Loss from the Trifluoromethyl Group: The -CF₃ group can facilitate the loss of neutral molecules. A common fragmentation for trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃), although in ESI, the loss of neutral hydrogen fluoride (HF) to yield an ion at m/z 274.10 is also plausible.[1]
Table of Key Fragments (Positive Mode):
| Observed m/z | Proposed Fragment Formula | Neutral Loss | Proposed Structure |
|---|---|---|---|
| 294.11 | [C₁₆H₁₅F₃NO]⁺ | - | [M+H]⁺ (Precursor Ion) |
| 187.04 | [C₉H₆F₃O]⁺ | C₆H₇N | [3-(Trifluoromethyl)phenyl]acetylium ion |
| 93.06 | [C₆H₇N]⁺ | C₁₀H₈F₃O | Aniline Cation |
| 274.10 | [C₁₆H₁₄F₂NO]⁺ | HF | Dehydrofluorinated Precursor |
| 77.04 | [C₆H₅]⁺ | CO (from m/z 187) | Phenyl Cation |
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, deprotonation occurs at the amide nitrogen, forming the [M-H]⁻ ion at an expected m/z of 292.09 . The fragmentation pathways are distinct from the positive mode, often driven by the formation of stable anions.
Caption: Major fragmentation pathways in negative ESI mode.
-
Pathway D: Amide Cleavage: Similar to the positive mode, cleavage of the amide bond can occur, leading to the formation of the stable anilide anion at m/z 92.05 through the loss of a neutral ketene.
-
Pathway E: Benzylic Cleavage: Cleavage at the benzylic position can result in the loss of a trifluoromethyltoluene radical, generating a fragment ion at m/z 132.05 , corresponding to the [C₆H₅NCO]⁻ species.
-
Pathway F: Formation of [CF₃]⁻: The high stability of the trifluoromethyl anion can make its formation a favorable pathway, resulting in a characteristic ion at m/z 69.00 .
Table of Key Fragments (Negative Mode):
| Observed m/z | Proposed Fragment Formula | Neutral Loss | Proposed Structure |
|---|---|---|---|
| 292.09 | [C₁₆H₁₃F₃NO]⁻ | - | [M-H]⁻ (Precursor Ion) |
| 92.05 | [C₆H₆N]⁻ | C₁₀H₈F₃O | Anilide Anion |
| 132.05 | [C₇H₄NO]⁻ | C₉H₉F₃ | Phenylisocyanate-related anion |
| 69.00 | [CF₃]⁻ | C₁₅H₁₄NO | Trifluoromethyl Anion |
Conclusion
The mass spectrometric fragmentation of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is predictable and yields structurally informative ions. In positive ESI mode, the dominant fragmentation is amide bond cleavage, producing a characteristic acylium ion at m/z 187.04. In negative ESI mode, fragmentation leads to the formation of the anilide anion (m/z 92.05) and the trifluoromethyl anion (m/z 69.00). These distinct and reliable fragmentation patterns serve as a robust "fingerprint" for the identification and structural confirmation of this compound and can be extrapolated to aid in the characterization of related analogues in various scientific and industrial applications.
References
-
Carneiro, V. M. T., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
-
Carneiro, V. M. T., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
Carneiro, V. M. T., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
-
Carneiro, V. M. T., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]
-
Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
PubChem. Acetamide, N-(3-(trifluoromethyl)phenyl)-. Available at: [Link]
-
NIST. Acetamide, 2,2,2-trifluoro-N-methyl-N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
NIST. Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
- Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons.
-
Scribd. Fragmentation Pathways in Mass Spectrometry. Available at: [Link]
- Valdosta State University.
-
Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
- Acta Crystallographica Section E. (2023). Synthesis, crystal structure and Hirfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
-
Wang, S.-M., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
-
Environmental Science & Technology. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. National Center for Biotechnology Information. Available at: [Link]
-
Bide Pharmatech. N-(3-(Trifluoromethyl)phenyl)acetamide. Available at: [Link]
- Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
-
ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). Available at: [Link]
-
Borges, C. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
-
Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. Available at: [Link]
-
PubMed. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uab.edu [uab.edu]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. novaresearch.unl.pt [novaresearch.unl.pt]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Storage, Handling, and Solubilization Protocols for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Executive Summary & Compound Profile
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is a lipophilic small molecule frequently utilized as a scaffold in medicinal chemistry, particularly in the development of transient receptor potential (TRP) channel modulators and kinase inhibitors (e.g., FLT3, FMS-like tyrosine kinase) [1, 2].[1]
The presence of the trifluoromethyl (-CF3) group confers metabolic stability and increased lipophilicity, while the acetamide linker provides hydrogen bonding capability.[1] However, this specific structural combination creates distinct solubility challenges in aqueous media, necessitating rigorous handling protocols to prevent compound precipitation and experimental variability.
Physicochemical Profile (The "Why" Behind the Protocol)
| Property | Characteristic | Impact on Handling |
| Molecular Weight | ~279.26 g/mol | Moderate size; cell-permeable.[1] |
| Lipophilicity (cLogP) | High (~3.5 - 4.[1]2) | Critical: Poor aqueous solubility.[1][2] Prone to "crashing out" in buffers.[1] |
| Functional Groups | Amide, CF3, Phenyl rings | Stability: Chemically stable at neutral pH.[1] Susceptible to hydrolysis in strong acid/base.[1] |
| Hygroscopicity | Low to Moderate | Store with desiccant to prevent amide hydrolysis over long periods.[1] |
Protocol: Solid State Storage
Objective: To maintain chemical purity (>98%) over long-term storage (>12 months).
Mechanistic Insight
While the amide bond is relatively robust, the crystalline lattice can trap moisture if the container is repeatedly cycled between temperatures. Moisture introduces hydrolysis risks, potentially cleaving the molecule into aniline and 3-(trifluoromethyl)phenylacetic acid.[1]
Step-by-Step Procedure
-
Primary Container: Transfer the solid compound into an amber glass vial with a Teflon-lined screw cap.
-
Reasoning: Amber glass protects against potential photo-oxidation of impurities; Teflon prevents plasticizer leaching which can occur with lipophilic compounds.[1]
-
-
Desiccation: Place the sealed vial inside a secondary container (e.g., a Falcon tube or Ziploc bag) containing active silica gel or Drierite™.[1]
-
Temperature:
-
Long-term (>1 month): Store at -20°C .
-
Short-term (<1 month): Ambient temperature (20-25°C) is acceptable if kept strictly dry.[1]
-
-
Equilibration (Crucial Step): Before opening a cold vial, allow it to warm to room temperature for 30 minutes .
-
Validation: Wipe the vial.[1] If condensation appears on the glass, wait longer. Opening a cold vial introduces atmospheric water into the hygroscopic solid.
-
Protocol: Stock Solution Preparation (DMSO)
Objective: To create a stable, high-concentration stock solution (typically 10 mM or 50 mM) for serial dilution.
Reagents
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (cell culture grade).[1]
-
Vessel: Borosilicate glass vial or polypropylene (PP) tube. Avoid Polystyrene (PS).[1]
Workflow Diagram (Stock Prep)
Procedure
-
Calculation: Calculate the volume of DMSO required using the formula:
-
Solubilization: Add DMSO to the solid.[1] Vortex vigorously for 30 seconds.[1]
-
Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5-10 minutes. The trifluoromethyl group increases lattice energy, often requiring thermal energy to break.
-
-
Validation: Hold the vial against a light source. The liquid must be optically clear .[1] Any turbidity indicates undissolved micro-crystals which will skew assay results.[1]
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol: Aqueous Dilution (In Vitro Assays)
Objective: To dilute the hydrophobic stock into aqueous buffer without causing precipitation ("crashing out").[1]
The "Intermediate Dilution" Method
Directly adding high-concentration DMSO stock to water often causes immediate precipitation due to the high LogP of the trifluoromethyl-phenyl moiety.
-
Prepare Intermediate Stock: Dilute the 10 mM DMSO stock 1:10 into 100% Ethanol or pure DMSO first, creating a 1 mM working stock.[1]
-
Slow Addition: Add the working stock dropwise to the cell culture media or buffer while vortexing rapidly.[1]
-
Solvent Limit: Ensure the final organic solvent concentration (DMSO/Ethanol) is <0.5% (v/v) to avoid cellular toxicity [3].
Solubility Troubleshooting Tree
Safety & Waste Disposal
Hazard Identification
-
GHS Classification: Warning.[1] Acute Toxicity (Oral), Skin Irritation, Eye Irritation [4].[1]
-
Specific Hazard: Fluorinated compounds can release Hydrogen Fluoride (HF) if subjected to thermal decomposition or strong acids.[1]
Disposal Protocol
-
Do NOT mix with strong acids.[1]
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Incineration: Must be performed in a facility equipped with scrubbers for HF capture. Do not use standard lab trash or non-halogenated solvent waste streams.[1]
References
-
PubChem. (2025).[1][4] Acetamide, N-[3-(trifluoromethyl)phenyl]- Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. (2025).[1] Discovery of N-phenylacetamide derivatives as FLT3 Inhibitors. Available at: [Link]
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Available at: [Link][1]
Sources
- 1. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I make an AM ester stock solution? | AAT Bioquest [aatbio.com]
- 4. 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | C9H7ClF3NO | CID 736744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide synthesis
Case ID: CF3-PA-001 Status: Active Topic: Troubleshooting Low Yields & Optimization Support Tier: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "I am experiencing inconsistent yields (20-40%) when synthesizing N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide. What are the critical control points?"
Technical Assessment: The synthesis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide involves the amidation of 3-(trifluoromethyl)phenylacetic acid with aniline . While seemingly simple, this reaction often suffers from three specific pitfalls:
-
Nucleophilicity Mismatch: Aniline is a weaker nucleophile than aliphatic amines, requiring highly activated electrophiles.
-
Lipophilicity Traps: The trifluoromethyl (-CF
) group significantly increases the lipophilicity of the product, causing it to remain solubilized in organic washes or co-precipitate with byproducts during aqueous workups. -
Activation Failure: The electron-withdrawing nature of the -CF
group on the phenylacetic acid moiety (meta-position) exerts a mild inductive effect, slightly increasing the acidity of the -protons but largely insulating the carbonyl. However, moisture sensitivity of the activated intermediate is the primary cause of yield loss.
Target Molecule Profile
| Property | Value | Implication for Synthesis |
| Molecular Weight | ~279.26 g/mol | Moderate size, solid at RT.[1] |
| LogP (Predicted) | ~3.2 - 3.5 | High Lipophilicity. Product prefers organic layer; rigorous extraction required. |
| Nucleophile | Aniline | Weak. Requires Acid Chloride or HATU activation. EDC alone often fails. |
| Chirality | Achiral | No risk of racemization at the |
Synthesis Decision Matrix
Before proceeding, verify you are using the correct pathway for your scale and available reagents.
Figure 1: Decision matrix for selecting the optimal synthesis route based on scale.
Standard Operating Protocols (SOPs)
Method A: The "Gold Standard" (Acid Chloride Route)
Recommended for >1g scale. Solves the weak nucleophile problem of aniline.
The Logic: Aniline is too slow to react with standard activated esters (like NHS-esters). We must convert the acid to the highly reactive acid chloride. We use Dichloromethane (DCM) as the solvent because the final product is highly soluble in it, preventing premature precipitation and occlusion of impurities.
Protocol:
-
Activation:
-
In a dry flask under N
, dissolve 3-(trifluoromethyl)phenylacetic acid (1.0 equiv) in anhydrous DCM (5 mL/mmol). -
Add catalytic DMF (2-3 drops). Critical: This forms the Vilsmeier reagent intermediate, accelerating acid chloride formation.
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. (Or use Thionyl Chloride at reflux if Oxalyl is unavailable).
-
Stir at RT for 2 hours until gas evolution ceases.
-
Optional but Recommended: Evaporate solvent/excess reagent and redissolve in fresh DCM to remove HCl/SO
.
-
-
Coupling:
-
Cool the acid chloride solution to 0°C.
-
Add Triethylamine (TEA) (2.5 equiv) or Pyridine . Note: You need >2 equiv to neutralize the HCl generated.[2]
-
Add Aniline (1.05 equiv) dropwise.
-
Warm to RT and stir for 4-12 hours.
-
-
Workup (The Yield Killer):
-
Quench with 1M HCl.
-
Phase Separation: Extract with DCM (x3). Do not use Ether; the product is too soluble in DCM to extract efficiently with Ether.
-
Wash organic layer with Sat. NaHCO
(removes unreacted acid) and Brine. -
Dry over Na
SO , filter, and concentrate.
-
Method B: The "High Throughput" Way (HATU Coupling)
Recommended for <100mg scale. Avoids moisture sensitivity of acid chlorides.
The Logic: HATU generates a highly reactive aza-benzotriazole ester that reacts quickly with aniline before hydrolysis can occur.
Protocol:
-
Dissolve acid (1.0 equiv) in DMF (anhydrous).
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv). Stir for 5 mins to activate.
-
Add Aniline (1.1 equiv).
-
Stir at RT for 16 hours.
-
Workup: Dilute with EtOAc. Wash extensively with water (x3) and LiCl (5%) to remove DMF.
Troubleshooting Guide (FAQs)
Category 1: Low Yield (<40%)
Q: I see the product on TLC, but I lose mass during the aqueous workup. Where is it going? A: The Trifluoromethyl group makes your product significantly more lipophilic than standard phenylacetamide.
-
Diagnosis: If you are using Diethyl Ether or Hexanes for extraction, the product might not fully partition into the organic layer if DMF is present.
-
Solution: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.[3]
-
Check: Acidify the aqueous waste layer to pH 2 and re-extract. If you recover starting material (acid), the coupling failed. If you recover product, your extraction solvent was too non-polar.
Q: The reaction mixture turned black/tarry. What happened? A: This usually indicates aniline oxidation or thermal decomposition.
-
Cause: If using Thionyl Chloride (SOCl
), did you reflux too vigorously? Or was the aniline old/oxidized (brown liquid) before addition? -
Solution: Distill your aniline if it is not clear/colorless. Perform the acid chloride formation at reflux, but cool to 0°C before adding the aniline. The coupling is exothermic; heat degrades the aniline.
Category 2: No Reaction / Starting Material Recovery
Q: I recovered unreacted 3-(trifluoromethyl)phenylacetic acid. Why didn't it activate?
A: The CF
-
Cause: Oxalyl chloride/Thionyl chloride quality. If they are old/hydrolyzed, you are adding HCl, not activating reagent.
-
Validation: Take an aliquot of your acid chloride mixture, add MeOH. Check TLC/LCMS for the Methyl Ester. If you see only Acid, activation failed.
-
Fix: Use fresh Oxalyl Chloride and ensure the catalytic DMF is dry.
Category 3: Impurities
Q: I have a persistent impurity that runs just below the product on TLC. A: This is likely the Anilide Dimer or Isocyanate (rare, but possible if Curtius rearrangement occurs with azides, not applicable here). More likely, it is unreacted Aniline or Aniline Hydrochloride .
-
Solution: Wash the organic layer with 1M HCl (x2). This protonates the excess aniline, forcing it into the aqueous layer. The product (amide) is neutral and stays in the organic layer.
Purification & Visualization Flowchart
Use this logic to recover your product if the standard workup fails.
Figure 2: Troubleshooting logic based on TLC analysis of the crude reaction mixture.
Solvent Screening for Recrystallization
The CF
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol (EtOH) | High | Moderate | Good Solvent |
| EtOH : H2O (3:1) | High | Low | Excellent (Recommended) |
| Hexanes | Low | Insoluble | Anti-solvent |
| DCM | Very High | High | Too soluble (Avoid) |
References
-
Direct Amide Formation: Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). "Direct amide formation from unactivated carboxylic acids and amines." Chemical Communications. Link
-
Acid Chloride Activation: "Preparation of Amides from Acid Chlorides." Organic Syntheses, Coll.[4] Vol. 1, p. 82 (1941). Link
-
Trifluoromethyl Effects: Behniafar, H., et al. (2012). "Novel Trifluoromethyl-Containing Poly(amide–imide)s: Organosolubility..." Journal of Applied Polymer Science. Link
-
Amide Coupling Troubleshooting: BenchChem Technical Support. "Troubleshooting Low Yield in Amide Bond Formation." Link
-
Teriflunomide Analog Synthesis: (Relevant structural analog synthesis). Journal of Experimental & Clinical Medicine. Link
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Aniline (toxic, blood agent) and Trifluoromethyl compounds before handling.
Sources
- 1. Buy N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide [smolecule.com]
- 2. savemyexams.com [savemyexams.com]
- 3. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
minimizing impurities during N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide formulation
Technical Support Center: Impurity Mitigation in N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Formulation
Ticket ID: #CF3-AMIDE-001 Status: Open Priority: High (Purity Critical for Bioassay) Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary
You are encountering impurity challenges in the synthesis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide . This molecule combines a lipophilic, electron-withdrawing trifluoromethyl group with a standard amide linkage. The presence of the
This guide addresses the three most common failure modes: Aniline Oxidation (Coloration) , Hydrolytic Byproducts , and Crystallization Failures .
Part 1: The Reaction System & Impurity Genesis
To solve the impurity issue, we must first map where they come from. We assume a standard Acid Chloride or Coupling Agent (EDC/HOBt) route.
The Chemistry:
-
Reactant A: Aniline (Nucleophile)[1]
-
Reactant B: 2-[3-(trifluoromethyl)phenyl]acetic acid (Electrophile source)
-
Target: N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
The
Workflow Visualization
The following diagram maps the critical control points where impurities enter the system.
Figure 1: Critical Control Points in the Synthesis Pathway. Red nodes indicate impurity genesis points requiring intervention.
Part 2: Troubleshooting Protocols
Issue 1: The "Pink/Brown" Crude (Aniline Management)
Symptom: The crude reaction mixture turns pink, dark red, or brown.
Cause: Aniline is highly susceptible to oxidation, forming complex colored impurities (e.g., "Aniline Black") even at trace levels (
Aniline is soluble in organic solvents and water (slightly). To remove it completely, you must exploit its basicity (
| Step | Action | Mechanism |
| 1 | Dilute | Dilute reaction mix with Ethyl Acetate (EtOAc). |
| 2 | Acid Wash | Wash organic layer with 1M HCl (2x) . |
| 3 | Validation | Check aqueous layer pH; must be < 2. |
| 4 | Rationale | HCl protonates unreacted aniline to the anilinium salt ( |
Critical Note: Do not use strong acids if your product contains other acid-sensitive groups. For this specific amide, 1M HCl is safe.
Issue 2: "Oiling Out" During Crystallization
Symptom: Upon cooling the recrystallization solvent, the product separates as a sticky oil/gum rather than crystals.
Cause: The Trifluoromethyl (
Protocol: The "Fluorine-Friendly" Solvent System Avoid purely aqueous mixtures. Use a system that solvates the fluorinated tail.
-
Primary Solvent: Toluene (Excellent solubility for aromatic amides).
-
Anti-Solvent: Heptane or Hexane.
-
Method:
-
Dissolve crude solid in minimum hot Toluene (
). -
Add Heptane dropwise until persistent cloudiness appears.
-
Add 2-3 drops of Toluene to clear the solution (Critical Step: avoids supersaturation).
-
Allow to cool to Room Temp slowly (wrap flask in foil/towel).
-
If oiling occurs:[2] Reheat and add a seed crystal. Do not cool to
immediately.
-
Issue 3: Persistent Starting Acid (Hydrolysis)
Symptom: TLC/HPLC shows a spot corresponding to the 2-[3-(trifluoromethyl)phenyl]acetic acid. Cause: If using the Acid Chloride method, moisture has hydrolyzed the reactive intermediate back to the acid. Technical Fix: Base Scavenging.
Unlike aniline, the starting acid is removed by high pH .
-
Perform the Acid Wash (Issue 1) first to remove aniline.
-
Follow with Saturated
Wash (3x) . -
Mechanism: Converts the starting acid into its sodium carboxylate salt (
), partitioning it into the aqueous phase.
Part 3: Master Troubleshooting Logic
Use this decision tree to diagnose your specific batch failure.
Figure 2: Logic Flow for Impurity Isolation and Removal.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use EDC/NHS coupling instead of Acid Chloride? A: Yes, but be aware of the N-acylurea byproduct . This rearrangement product is difficult to remove via extraction. If you use EDC, you must use column chromatography (Hexane/EtOAc gradient) as recrystallization is often insufficient to separate the urea from the amide [1].
Q2: Why does the
Q3: My yield is low (<50%). Where did I lose it? A: Check your aqueous layers.[3] If you used a very strong acid (pH < 1) or very strong base (pH > 12) during workup, you might have hydrolyzed the amide bond itself, although this requires heat. More likely, the acid chloride hydrolyzed before reacting with the aniline due to wet solvents. Ensure your DCM or THF is anhydrous [3].
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
TCI Chemicals. (n.d.). Fluorinated Amide Solvents and Properties. Tokyo Chemical Industry Technical Guide.
-
OrgSolver. (n.d.). Mechanism of Amide Formation via Acid Chloride.[4][5] Organic Chemistry Portal.
-
Biotage. (2023).[1] Purification of Reaction Mixtures that Auto-Crystallize.[1] Biotage Technical Notes.
Sources
enhancing metabolic stability of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Ticket ID: MST-2024-CF3 Subject: Enhancing metabolic stability of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
User Issue: Rapid intrinsic clearance (
Molecule Analysis:
Your scaffold, N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, presents a classic medicinal chemistry challenge. While the trifluoromethyl group (
Primary Metabolic Liabilities (The "Soft Spots"):
-
Benzylic Oxidation (Critical): The methylene bridge (
) is doubly activated—it is benzylic to the phenyl ring and to the carbonyl. This is the most likely site of CYP450-mediated hydroxylation. -
Aromatic Hydroxylation: The unsubstituted N-phenyl ring (aniline side) is electron-rich, making the para-position highly susceptible to oxidation.
-
Amide Hydrolysis: While less common in microsomes (which lack high esterase/amidase activity compared to plasma), this bond can be cleaved by specific amidases in hepatocytes or in vivo.
Troubleshooting Guide: Stabilization Strategies
Strategy A: Fortifying the Benzylic Position (The "Bridge")
Target: The
Q: Can I block oxidation without changing the structure significantly? A: Yes. The most conservative approach is Deuteration .
-
Mechanism: The Carbon-Deuterium (
) bond is shorter and stronger than the bond. Breaking this bond is often the rate-determining step in CYP450 catalysis. -
Implementation: Replace the benzylic hydrogens with deuterium (
). -
Expected Outcome: A significant reduction in clearance due to the Deuterium Kinetic Isotope Effect (DKIE), often without altering potency or binding affinity [1].
Q: What if deuteration isn't enough? A: You must increase steric hindrance or alter electronics.
-
Gem-dimethylation: Replace
with . This blocks the site sterically and removes abstractable hydrogens. Warning: This introduces bulk that may clash with the target binding pocket. -
Fluorination: Replace
with . This removes the metabolic soft spot entirely and lowers the of the amide NH, potentially improving permeability.
Strategy B: Protecting the N-Phenyl Ring
Target: The aniline-derived ring (Ph-NH-).
Q: My metabolite ID shows a +16 Da peak on the aniline ring. How do I fix this? A: This indicates aromatic hydroxylation, likely at the para-position.
-
Block it: Introduce a Fluorine (
) or Chlorine ( ) atom at the para-position. This blocks the metabolic site and reduces the electron density of the ring, making it less prone to oxidation elsewhere. -
Pyridyl Switch: Replace the phenyl ring with a pyridine ring (e.g., 2-aminopyridine). The nitrogen atom in the ring pulls electron density, deactivating the ring toward CYP oxidation [2].
Strategy C: Amide Bioisosteres (Scaffold Hopping)
Target: The central amide bond (
Q: The amide bond is hydrolyzing. What are my alternatives? A: Replace the amide with a bioisostere that mimics its geometry and hydrogen-bonding capability but resists enzymatic cleavage.
-
1,2,3-Triazole: A classic "click chemistry" replacement. It mimics the trans-amide bond geometry and is metabolically inert [3].
-
1,2,4-Oxadiazole: Reduces lipophilicity and is stable to hydrolysis.
-
Oxetane: Can replace the carbonyl group in some contexts, acting as a hydrogen bond acceptor while improving solubility.
Comparative Data: Theoretical Optimization Matrix
| Modification | Target Site | Mechanism | Predicted Stability Impact | Risk Factor |
| Parent | N/A | N/A | Low ( | High Clearance |
| Deuteration ( | Benzylic | Kinetic Isotope Effect | Medium (+50-100% | Low (Retains potency) |
| Gem-dimethyl | Benzylic | Steric Blocking | High | Medium (Steric clash) |
| Para-Fluoro | N-Phenyl Ring | Metabolic Blocking | Medium-High | Low |
| Triazole | Amide Bond | Bioisostere | Very High | High (Geometry change) |
Visual Workflows
Figure 1: Metabolic Liability Map & Stabilization Logic
Caption: Identification of metabolic soft spots on the parent scaffold and corresponding chemical modifications to arrest clearance.
Figure 2: Assay Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing high intrinsic clearance (
Experimental Protocol: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Protocol Steps:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Pre-incubation: Aliquot 40 µL of microsome solution into a 96-well plate. Add 1 µL of Test Compound (10 mM DMSO stock diluted to 50 µM, final assay conc. 1 µM). Warm to 37°C for 5 min.
-
Initiation: Add 10 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Self-Validating Control: Include a "No-NADPH" well (add buffer instead) to rule out chemical instability.
-
-
Sampling: At
min, remove aliquots and immediately quench in 150 µL of ice-cold Stop Solution. -
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
FAQ: Common Pitfalls
Q: My
-
Fix: Check recovery by comparing the
sample peak area to a neat standard. Use low-binding plates.
Q: The "No-NADPH" control shows degradation. Is it the enzyme? A: If NADPH is absent, CYP450s are inactive. Degradation here implies:
-
Chemical Instability: The compound is reacting with the buffer (hydrolysis).
-
Non-CYP Metabolism: Esterases or amidases present in the microsomes do not require NADPH.
-
Fix: Test stability in buffer alone. If stable, the issue is amidases. Switch to an amide bioisostere (Strategy C).
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Patzke, S., et al. (2019). The 1,2,3-Triazole Ring as a Bioisostere for the Amide Bond.[3][4][5] Chemistry – A European Journal, 25(55), 12709–12721. Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Overcoming Steric Hindrance in Trifluoromethyl Phenyl Acetamide Reactions
Welcome to the technical support center dedicated to navigating the complexities of trifluoromethylation reactions, specifically targeting sterically hindered phenyl acetamide substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with introducing the vital trifluoromethyl (CF₃) moiety into sterically demanding environments.
The trifluoromethyl group is a cornerstone of modern drug design, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] However, its introduction, particularly onto a nitrogen atom or an adjacent carbon, can be challenging when bulky groups on the phenyl ring impede the reaction site. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in mechanistic principles and supported by actionable protocols.
Part 1: Troubleshooting Guide & FAQs
This section directly addresses the most common failures and questions that arise during these specific reactions.
Category 1: Low or No Conversion
Q1: My reaction has stalled with significant starting material remaining. I'm reacting a hindered N-phenyl acetamide with an electrophilic CF₃⁺ source. What are the first things to check?
A1: Low conversion in these reactions typically points to three main areas: insufficient reactivity of the trifluoromethylating agent, poor accessibility of the reaction site, or suboptimal reaction conditions.[4]
Initial Triage:
-
Reagent Quality: Electrophilic trifluoromethylating reagents (e.g., Umemoto's or Togni's reagents) can be sensitive to moisture and may degrade over time.[4] Always use a freshly opened bottle or a reagent stored meticulously under an inert atmosphere.
-
Substrate Nucleophilicity: The nitrogen of an acetamide is not strongly nucleophilic. Steric hindrance from ortho-substituents on the phenyl ring further exacerbates this, making it difficult for the CF₃ reagent to access the nitrogen atom.
-
Solvent Choice: The solvent must fully dissolve both the substrate and the reagent. For polar reagents and less polar substrates, a solvent mixture might be necessary.
Q2: I've confirmed my reagents are good, but the yield is still poor. How can I increase the reactivity of the system to overcome the steric barrier?
A2: When facing a significant steric challenge, you must increase the intrinsic reactivity of the components or alter the reaction mechanism to be less sensitive to steric bulk.
-
Strategy 1: Switch to a More Potent CF₃ Source. Not all "electrophilic" CF₃ sources are equal. Togni reagents are often more reactive than Umemoto's reagents for certain substrates.[2][5][6] For particularly challenging cases, consider radical-based methods.
Reagent Class Common Examples Mechanism Suitability for Hindered Systems Electrophilic (Iodine) Togni Reagent I & II Polar/SET Good to Excellent. Higher electrophilicity can overcome reduced nucleophilicity.[2][5] Electrophilic (Sulfonium) Umemoto's Reagents Polar Moderate to Good. Can be effective but may struggle with severe hindrance.[5][7] Radical Precursors Langlois' Reagent (CF₃SO₂Na), Triflyl Chloride Radical Excellent. Radical additions are often less sensitive to steric crowding around the atom being functionalized than polar reactions.[8][9][10] -
Strategy 2: Employ Photoredox Catalysis. Visible-light photoredox catalysis can generate highly reactive CF₃ radicals from sources like triflyl chloride or Togni reagents under exceptionally mild conditions.[1][10][11] This approach is highly effective for C-H trifluoromethylation on the phenyl ring or for cyclization reactions involving the acetamide side chain, which might be an alternative strategy if N-trifluoromethylation is failing.[11][12]
-
Strategy 3: Increase the Temperature. While mild conditions are often preferred, overcoming a high activation energy barrier caused by steric hindrance may simply require more thermal energy. If substrate and reagent stability permit, incrementally increasing the reaction temperature (e.g., from room temperature to 60 °C, then 80 °C) can be effective. Microwave irradiation is a highly efficient way to achieve rapid and uniform heating for such recalcitrant reactions.[13]
Category 2: Side Reactions and Impurity Profile
Q3: I am attempting N-trifluoromethylation, but I'm observing C-trifluoromethylation on the phenyl ring instead. Why is this happening and how can I prevent it?
A3: This is a classic case of competing reaction pathways. C-trifluoromethylation occurs when the aromatic ring successfully competes with the amide nitrogen as the nucleophile. This is particularly common with electron-rich phenyl groups or when using radical-based methods.[14]
Causes and Solutions:
-
Mechanism: Electrophilic aromatic substitution (SEAr) on the ring can outcompete N-trifluoromethylation, especially at the ortho- and para-positions. Radical mechanisms are also highly effective at functionalizing aromatic C-H bonds.[10][14]
-
Modulating Basicity: The addition of a non-nucleophilic base (e.g., 2,6-lutidine or DBU) can sometimes deprotonate the amide N-H, generating a more nucleophilic amidate anion. This can significantly increase the rate of N-trifluoromethylation relative to C-H functionalization. However, the choice of base is critical, as common amine bases like pyridine can themselves be trifluoromethylated.[10]
-
Solvent Effects: The regioselectivity of trifluoromethylation can sometimes be tuned by changing the solvent.[14] Experimenting with a range of solvents from non-polar (e.g., Dichloromethane) to polar aprotic (e.g., DMF, Acetonitrile) can alter the reactivity of the different sites.
Q4: My reaction is producing a complex mixture of byproducts, including what appears to be decomposition of my starting material.
A4: This suggests that the reaction conditions are too harsh or that an incompatible reagent is being used.
-
Re-evaluate Reagent Choice: If using a highly reactive system like photoredox catalysis, ensure the substrate is stable to the oxidative or reductive conditions of the catalytic cycle. Some complex molecules may have functional groups that are sensitive to single-electron transfer (SET).
-
Lower the Temperature: If you increased the temperature to drive the reaction, it may be causing decomposition. Try to find a balance or switch to a more reactive, lower-temperature method (like photoredox).
-
Check for Hydrolysis: Some trifluoromethylation reactions are run in the presence of additives or bases that can promote hydrolysis of the acetamide, especially at elevated temperatures. Ensure all reagents and solvents are anhydrous if hydrolysis is a concern. An impurity like 2,2-dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide can arise from oxidative or hydrolytic side reactions.[15]
Part 2: Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Trifluoromethylation of a Hindered Phenyl Acetamide using a Togni Reagent
This protocol provides a starting point for tackling a sterically hindered substrate. Optimization will likely be required.
Materials:
-
Sterically hindered N-phenyl acetamide (1.0 equiv)
-
Togni's Reagent II (1.2 - 1.5 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Non-nucleophilic base (e.g., 2,6-lutidine, optional, 1.5 equiv)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add the N-phenyl acetamide (1.0 equiv) and the chosen anhydrous solvent (to make a ~0.1 M solution).
-
If using a base, add the non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv) and stir for 5 minutes.
-
Add Togni's Reagent II (1.2-1.5 equiv) in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If no reaction is observed after 4-6 hours, slowly increase the temperature to 50-80 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting Low Yield
This decision tree illustrates a logical workflow for addressing common issues.
Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.
Part 3: Mechanistic Insights
Understanding the "why" behind a protocol is crucial for effective troubleshooting.
Electrophilic vs. Radical Pathways
The choice between an electrophilic or radical pathway is the most critical decision when dealing with steric hindrance.
Caption: Comparison of steric effects in electrophilic vs. radical pathways.
In an electrophilic reaction , the nucleophile (the amide nitrogen) must physically approach the electrophilic CF₃ source. Bulky groups on the phenyl ring create a "steric wall" that raises the activation energy (Ea) of the transition state, slowing or stopping the reaction.
In a radical reaction , a small, highly reactive CF₃ radical is generated. Radicals are less demanding sterically and can often approach a C-H bond on the periphery of the molecule more easily than a nucleophile can approach a crowded atom. This often makes radical methods the superior choice for severely hindered systems.[3]
References
-
Electrochemical Trifluoromethylation of Enamides under Microflow Conditions. (2024). Organic Process Research & Development. ACS Publications. [Link]
-
Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Jiang, L., & Yi, W. (n.d.). Synthesis of N‐(trifluoromethyl)amides. ResearchGate. [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (n.d.). CONICET. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2014). ETH Research Collection. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. [Link]
-
Photoredox Trifluoromethylation/Cyclization of N-arylacrylamides with TFSP. (2025). ResearchGate. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. [Link]
-
2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. (n.d.). Veeprho. [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). MDPI. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023). IUCr. [Link]
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. (2016). NIH. [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications. RSC Publishing. [Link]
-
Electrophilic Fluorination. (n.d.). Bryn Mawr College. [Link]
-
Catalytic C-H α-Trifluoromethylation of α,β-Unsaturated Carbonyl Compounds. (2014). Organic Chemistry Portal. [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. (2024). Chinese Chemical Society. [Link]
-
Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025). PMC. [Link]
-
Amide Groups Switch Selectivity: C–H Trifluoromethylation of α,β-Unsaturated Amides and Subsequent Asymmetric Transformation. (2014). Organic Letters. ACS Publications. [Link]
-
Catalytic Enantioselective Trifluoromethylation. (2018). Yong Huang Group. [Link]
-
Multi-catalysis: Trifluoromethylation of Amides. (n.d.). Clemson OPEN. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. [Link]
- Process for the preparation of trifluoromethyl acetophenone. (2002).
-
Reactivity of Electrophilic Trifluoromethylating Reagents. (n.d.). Open Access LMU. [Link]
-
Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). Semantic Scholar. [Link]
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. (n.d.). ResearchGate. [Link]
-
(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. (n.d.). ResearchGate. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2014). ACS Publications. [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (n.d.). PMC. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]
-
How to overcome Steric Hindrance? (2019). ResearchGate. [Link]
-
Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. (2020). PubMed. [Link]
-
Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC. [Link]
-
Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019). PubMed. [Link]
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. brynmawr.edu [brynmawr.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Solid-Phase Synthesis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Analogs
Welcome to the technical support center dedicated to the solid-phase synthesis (SPS) of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, moving beyond generic protocols to address the nuanced challenges you may encounter. Here, we dissect the causality behind experimental choices to empower you with robust, self-validating methodologies.
General Synthesis Workflow Overview
The solid-phase assembly of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide analogs typically follows a multi-step process. The strategy involves immobilizing one of the two core fragments—either the aniline or the phenylacetic acid derivative—onto a solid support and subsequently coupling the second fragment in solution. The final product is then cleaved from the resin and purified.
Frequently Asked Questions (FAQs)
Q1: Which solid support (resin) is best for this synthesis?
A1: For synthesizing carboxamides where the C-terminus is an amide bond formed in the final coupling step, a resin that allows for stable anchoring of a carboxylic acid and subsequent cleavage under moderately acidic conditions is ideal.
-
2-Chlorotrityl Chloride (2-Cl-Trt-Cl) Resin: This is a highly recommended choice. Its key advantage is its extreme acid lability, which allows for the release of the final product under very mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane (DCM)). This minimizes the risk of acid-catalyzed side reactions involving the trifluoromethyl group or other sensitive functionalities in your analogs.
-
Wang Resin: While a standard for peptide synthesis, Wang resin requires stronger acid (typically >50% TFA) for cleavage.[1] This could be acceptable if your analogs are robust, but 2-Cl-Trt-Cl resin offers a safer starting point.
Q2: Should I anchor the aniline or the phenylacetic acid to the resin?
A2: The most common and often more successful strategy is to anchor the 2-[3-(trifluoromethyl)phenyl]acetic acid to the resin. Here's the rationale:
-
Activation Simplicity: Activating a carboxylic acid in the solution phase for coupling to a resin-bound amine can sometimes be less efficient.
-
Monitoring: It is generally easier to drive the coupling to completion by using an excess of the aniline derivative from the solution phase and monitoring the disappearance of the resin-bound acid's reactive sites.
-
Commercial Availability: A wide variety of substituted anilines are commercially available, making it straightforward to generate a library of analogs using a common resin-bound intermediate.
Q3: What is the purpose of "end-capping" and is it necessary?
A3: End-capping is the process of acetylating any unreacted functional groups on the resin after the initial loading step, typically using a reagent like acetic anhydride. While not strictly mandatory, it is a critical step for ensuring high purity of the final product. Any unreacted sites from the initial loading could react during the subsequent coupling step, leading to a difficult-to-remove N-acetylated impurity that is structurally similar to your desired product.
Troubleshooting Guide
Problem 1: Low Loading Efficiency of the First Building Block
Q: I've attempted to anchor my 2-[3-(trifluoromethyl)phenyl]acetic acid to the 2-Cl-Trt-Cl resin, but gravimetric analysis (or cleavage of a small sample) shows very low loading (<0.4 mmol/g). What went wrong?
A: This is a common issue often related to resin handling, solvent choice, or reaction conditions.
Potential Causes & Solutions:
-
Inadequate Resin Swelling: The polystyrene matrix of the resin must be fully swollen for the reactive sites to become accessible.
-
Diagnosis: The resin beads appear clumped or do not show a significant volume increase after adding the solvent.
-
Solution: Before adding any reagents, swell the resin in anhydrous DCM for at least 30-60 minutes with gentle agitation. Ensure your DCM is truly anhydrous, as water can deactivate the chlorotrityl linker.
-
-
Premature Hydrolysis of the Linker: The 2-Cl-Trt-Cl linker is highly sensitive to moisture and protic solvents.
-
Diagnosis: This is difficult to diagnose directly but is a likely culprit if anhydrous techniques were not strictly followed.
-
Solution: Store the resin in a desiccator under an inert atmosphere. Use freshly opened or distilled anhydrous solvents for all steps prior to and during loading. Add reagents via syringe under a positive pressure of nitrogen or argon.
-
-
Steric Hindrance/Insufficient Reaction Time: While generally reactive, the loading reaction still requires adequate time to proceed to completion.
-
Diagnosis: A time-course experiment (testing loading at 1h, 2h, 4h) shows efficiency increasing with time.
-
Solution: Ensure the reaction proceeds for at least 2-4 hours at room temperature. For particularly hindered analogs, extending the time to 12 hours may be beneficial. Using a base like diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction. Use 2-3 equivalents of both the carboxylic acid and DIPEA relative to the resin's theoretical loading capacity.
-
Problem 2: Incomplete Amide Bond Formation
Q: After coupling my aniline derivative to the resin-bound phenylacetic acid, analysis of the cleaved crude product by LC-MS shows a significant amount of unreacted, starting phenylacetic acid. Why did the coupling fail?
A: Incomplete coupling is a classic challenge in solid-phase synthesis. The cause often lies in suboptimal activation, steric hindrance, or secondary structure formation on the resin.
Potential Causes & Solutions:
-
Suboptimal Coupling Reagent: Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) may be insufficient for this transformation, especially if the aniline is electron-deficient or sterically hindered.
-
Diagnosis: The reaction fails even with extended reaction times and excess reagents.
-
Solution: Switch to a more potent uronium/aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU . These reagents react faster and are more effective at overcoming steric hindrance.[2] Always use these in combination with a non-nucleophilic base like DIPEA.
-
-
Poor Resin Swelling in the Reaction Solvent: If the resin matrix collapses, reagents cannot diffuse to the reactive sites. While DCM is excellent for initial swelling, more polar solvents are often better for the coupling step itself.
-
Diagnosis: The resin bed volume visibly shrinks when switching from DCM to the reaction solvent.
-
Solution: Perform the coupling reaction in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). These solvents are excellent at swelling polystyrene-based resins and solubilizing the reagents.[3]
-
-
Insufficient Reaction Time or Temperature: Amide bond formation is not instantaneous.
-
Solution: First, try a "double coupling." After the initial 2-4 hour coupling, filter the resin, wash, and then subject it to a fresh solution of the aniline, coupling reagent, and base for another 2-4 hours. Alternatively, gentle heating (40-50 °C) can significantly accelerate slow coupling reactions.
-
Problem 3: Side-Product Formation During Cleavage
Q: My final product is contaminated with an impurity that has a mass corresponding to my product +56 Da (tert-butyl) or +78 Da (trityl). What is this and how do I prevent it?
A: This is a classic case of re-attachment of carbocations generated during cleavage onto your product.
Potential Causes & Solutions:
-
Lack of Scavengers in the Cleavage Cocktail: When the acid-labile protecting groups on the linker are cleaved by TFA, they form stable carbocations (e.g., tert-butyl, trityl). These are powerful electrophiles that can re-attach to electron-rich aromatic rings on your product.
-
Diagnosis: The impurity is consistently observed when using pure TFA for cleavage.
-
Solution: Never use pure TFA for cleavage. Always use a "cleavage cocktail" containing scavengers to trap these carbocations.[4][5]
-
Recommended Cocktail: A standard and effective cocktail is TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) .[6] TIPS is an excellent carbocation scavenger, and water helps with the solubility of some intermediates.[4] If your aniline moiety contains particularly sensitive groups like methoxy ethers, adding thioanisole (2.5%) can offer additional protection.[7]
-
| Reagent | Function in Cleavage Cocktail | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection agent | 90-95% |
| Triisopropylsilane (TIPS) | Scavenges carbocations (trityl, t-butyl) | 2-5% |
| Water | Aids in scavenging t-butyl cations | 2-5% |
| Thioanisole | Protects sensitive residues (e.g., Trp, Met); scavenges benzyl groups | 2-5% |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl groups; malodorous | 2.5% |
Table 1: Common components of cleavage cocktails and their primary functions.[4][7]
Key Experimental Protocols
Protocol 1: Loading of 2-[3-(trifluoromethyl)phenyl]acetic acid onto 2-Cl-Trt-Cl Resin
-
Place 1.0 g of 2-Cl-Trt-Cl resin (e.g., 1.2 mmol/g capacity) in a fritted reaction vessel.
-
Add 10 mL of anhydrous DCM. Agitate gently (e.g., on a shaker or with N₂ bubbling) for 30 minutes to swell the resin. Drain the DCM.
-
Dissolve 2.5 equivalents of 2-[3-(trifluoromethyl)phenyl]acetic acid (e.g., 3.0 mmol, 618 mg) and 3.0 equivalents of DIPEA (e.g., 3.6 mmol, 627 µL) in 8 mL of anhydrous DCM.
-
Add the solution to the swollen resin. Agitate at room temperature for 2-4 hours.
-
Drain the reaction solution. To end-cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by the weight gain.
Protocol 2: Amide Coupling with HATU
-
Swell the acid-loaded resin (e.g., 0.5 mmol scale) in 5 mL of anhydrous DMF for 30 minutes. Drain the DMF.
-
In a separate vial, dissolve 3.0 equivalents of the desired aniline derivative (1.5 mmol), 2.9 equivalents of HATU (1.45 mmol, 551 mg), and 6.0 equivalents of DIPEA (3.0 mmol, 522 µL) in 5 mL of anhydrous DMF.
-
Add the coupling solution to the resin. Agitate at room temperature for 4 hours.
-
Optional Monitoring: Remove a few beads, wash them thoroughly, and perform a qualitative test (e.g., a chloranil test) to check for the presence of unreacted secondary amine (if applicable) or proceed with a test cleavage.
-
Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x).
-
Dry the resin under high vacuum before proceeding to cleavage.
Protocol 3: Cleavage from Resin and Product Isolation
-
Place the dry, product-loaded resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIPS . For a 1 g scale synthesis, prepare 10 mL of the cocktail.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Filter the solution away from the resin beads into a larger flask. Wash the beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Concentrate the TFA solution under reduced pressure (or by blowing a stream of nitrogen) to about 10% of its original volume.
-
Add the concentrated solution dropwise to a flask of cold (0 °C) diethyl ether (approx. 40-50 mL). A white precipitate (the crude product) should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analyze the crude product by LC-MS and purify by preparative HPLC.
References
- Scube, M. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry.
- (2002). Analytical techniques for small molecule solid phase synthesis. PubMed.
- (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
-
University of Cambridge. (n.d.). Solid Phase Synthesis. Department of Chemistry. Available at: [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]
-
GenScript. (n.d.). How to Optimize Peptide Synthesis? Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Molbase. (n.d.). Synthesis of N-Methyl-N-phenyl-2-(3-trifluoromethyl-4-phenyl-5-isoxazolyloxy)acetamide. Available at: [Link]
-
(2025). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. ResearchGate. Available at: [Link]
-
(n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Thompson, L. A. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA. Available at: [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Available at: [Link]
-
(2018). Solid Phase Synthesis-- What are the major problems in the lab? Reddit. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC. Available at: [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications. Available at: [Link]
-
(2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Available at: [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Available at: [Link]
-
Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
- (n.d.). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Taylor, R. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData. Available at: [Link]
-
(2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
- (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents.
-
(n.d.). Overcoming chemical challenges in the solid-phase synthesis of high-purity GnRH antagonist Degarelix. Part 2. CNR-IRIS. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules. Available at: [Link]
-
opnMe. (n.d.). Eco-friendly TFA-free solid-phase peptide synthesis. Available at: [Link]
-
MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Available at: [Link]
-
kbDNA. (2024). Advancing With Peptide Synthesis. Available at: [Link]
Sources
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Strategies to Mitigate Cytotoxicity of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide in Cell Culture
An N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Technical Support Guide
Part 1: Foundational Troubleshooting & Diagnostics (FAQs)
This section addresses the most common initial questions and helps diagnose the nature of the observed cytotoxicity.
Q1: My cells are dying after treatment. How do I confirm it's specifically due to N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide cytotoxicity and not another aspect of my experiment?
A1: This is the crucial first step. It's essential to differentiate between compound-induced cytotoxicity, experimental artifacts, and poor cell health.
Causality Check: First, establish a clear dose-response relationship. Cytotoxicity should increase with the concentration of the compound.[1] If cell death is random or occurs at all concentrations, including the vehicle control, the issue may lie with your culture conditions (e.g., contamination, media quality, incubator environment).
Recommended Actions:
-
Rigorous Controls: Always include a vehicle-only control (e.g., DMSO) at the highest volume used for the compound. This ensures the solvent itself is not the source of toxicity.
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain like Trypan Blue) across a wide range of concentrations (e.g., from 1 nM to 100 µM). This will help you determine the IC50 (half-maximal inhibitory concentration) and identify a potential therapeutic window.
-
Time-Course Experiment: Measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) after compound addition. This helps understand the kinetics of the cytotoxic effect.
Q2: What is the likely molecular mechanism of this compound's cytotoxicity?
A2: While the specific mechanism for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is likely uncharacterized, the chemical structure provides important clues. The presence of a trifluoromethyl (-CF3) group, common in pharmacologically active molecules, can be associated with the induction of oxidative stress.[2][3]
Expert Insight: Many small molecule drugs induce cytotoxicity by increasing intracellular levels of Reactive Oxygen Species (ROS).[4][5][6] ROS are highly reactive molecules like superoxide and hydrogen peroxide that can damage essential cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis.[4][7] This is a common off-target effect that can confound results.
Diagnostic Workflow:
-
Measure ROS Production: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to directly measure intracellular ROS levels after treating cells with your compound. An increase in fluorescence compared to vehicle-treated cells would strongly suggest oxidative stress is a key mechanism.
-
Assess Mitochondrial Health: Since mitochondria are a primary source of ROS, assess mitochondrial membrane potential using a dye like TMRE or JC-1. A loss of membrane potential is an early indicator of cellular stress and apoptosis.
Q3: Could my basic experimental setup be exaggerating the compound's toxicity?
A3: Absolutely. Standard in vitro culture parameters can significantly influence a compound's apparent cytotoxicity.
Key Parameters to Evaluate:
-
Cell Density: The number of cells plated per unit area can alter the cytotoxic response. Higher cell densities can sometimes reduce the sensitivity to a compound, possibly due to a dilution of the effective drug concentration per cell or cooperative protective effects.[8][9][10] Conversely, very low-density cultures may be more vulnerable.
-
Serum Concentration: Fetal Bovine Serum (FBS) and other serum components contain proteins that can bind to small molecules, reducing their free concentration and thus their bioavailability and toxicity.[11] Running experiments in low-serum or serum-free media may unmask or exaggerate cytotoxicity.[12]
-
Exposure Duration: Continuous exposure is not always necessary or physiologically relevant. A shorter exposure time (e.g., a 4-hour pulse followed by washout) might be sufficient to achieve the desired biological effect while minimizing long-term toxicity.
Part 2: Mitigation Strategies & Experimental Protocols
If foundational troubleshooting suggests off-target cytotoxicity is occurring, the following strategies can be employed to mitigate these effects.
Strategy 1: Co-treatment with Antioxidants to Counteract Oxidative Stress
If you've identified ROS production as a likely mechanism, co-treatment with an antioxidant can rescue cells from off-target effects. N-acetyl-L-cysteine (NAC) is a common and effective ROS scavenger.[13][14]
Scientific Rationale: NAC is a precursor to L-cysteine, which is used by the cell to synthesize glutathione (GSH), a major endogenous antioxidant. By bolstering the cell's natural antioxidant defenses, NAC can neutralize excess ROS generated by the compound, thereby reducing oxidative damage and subsequent cell death.[15]
-
Preparation: Prepare a sterile stock solution of NAC (e.g., 1 M in serum-free media or water) and adjust the pH to ~7.4. Filter-sterilize and store aliquots at -20°C.
-
Seeding: Plate your cells at their optimal density and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
Compound alone (at a cytotoxic concentration, e.g., IC75 or IC90)
-
NAC alone (e.g., 1-5 mM)
-
Compound + NAC (pre-treat with NAC for 1-2 hours before adding the compound)
-
-
Incubation: Incubate for the desired experimental duration (e.g., 24 hours).
-
Analysis: Perform a cell viability assay (e.g., MTS).
-
Expected Outcome: If ROS is a major contributor to cytotoxicity, the "Compound + NAC" group should show significantly higher cell viability compared to the "Compound alone" group.
Strategy 2: Inhibition of Apoptosis to Understand the Cell Death Pathway
If your compound is triggering programmed cell death (apoptosis), using a caspase inhibitor can block the final execution steps. This can help determine if the desired effect of your compound can be separated from the apoptotic response.
Scientific Rationale: Apoptosis is executed by a family of proteases called caspases.[16] A broad-spectrum caspase inhibitor like Z-VAD-FMK can block the activity of multiple caspases, thereby preventing the cell from completing the apoptotic program.[15] This can be a useful tool, but it's important to note that blocking apoptosis might shunt cells towards other death pathways like necrosis or autophagy.[17]
-
Reagents: Use a well-characterized pan-caspase inhibitor such as Z-VAD-FMK.
-
Seeding: Plate cells and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control
-
Compound alone
-
Z-VAD-FMK alone (e.g., 20-50 µM)
-
Compound + Z-VAD-FMK (pre-treat with the inhibitor for 1-2 hours)
-
-
Incubation: Incubate for the desired duration.
-
Analysis: Assess cell viability. For more detailed insight, use an Annexin V/PI apoptosis assay and flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
Expected Outcome: If apoptosis is the primary death mechanism, the Z-VAD-FMK co-treatment group will show a reduced population of apoptotic cells compared to treatment with the compound alone.
Strategy 3: Advanced Drug Delivery via Liposomal Encapsulation
For a more advanced and therapeutically relevant approach, encapsulating the compound in a nanocarrier like a liposome can drastically reduce non-specific cytotoxicity.
Scientific Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic and hydrophilic drugs.[18] This encapsulation prevents the free drug from interacting with healthy cells, thereby reducing off-target toxicity.[19][20] Liposomal formulations can improve a drug's stability, circulation time, and, through targeted modifications, can even enhance delivery to specific cell types.[21]
-
Lipid Film Hydration: Dissolve lipids (e.g., DSPC, Cholesterol) and your hydrophobic compound, N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, in an organic solvent (e.g., chloroform). Evaporate the solvent under vacuum to form a thin lipid film.
-
Hydration: Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLVs to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create small, unilamellar vesicles (SUVs).
-
Purification: Remove any unencapsulated (free) compound using techniques like size exclusion chromatography or dialysis.
-
Characterization & Testing: Characterize the liposomes for size, charge, and encapsulation efficiency. Test the liposomal formulation in your cell culture model alongside the free drug to compare efficacy and cytotoxicity.
Part 3: Visual Summaries & Workflows
Data Presentation
Table 1: Summary of Experimental Parameters Influencing Cytotoxicity
| Parameter | Low Setting Effect | High Setting Effect | Recommended Action |
| Cell Density | May increase apparent toxicity per cell.[10] | Can decrease apparent toxicity.[9] | Determine optimal seeding density for your cell line and maintain consistency. |
| Serum % | Increases free drug, may increase toxicity.[12] | Proteins bind drug, may mask toxicity.[11] | Start with standard 10% serum. If issues persist, test different concentrations. |
| Exposure Time | Less cumulative toxic effect. | More cumulative toxic effect. | Perform a time-course study to find the minimum time needed for the desired effect. |
| Concentration | Defines the sub-toxic range. | Defines the toxic/lethal range. | Perform a full dose-response curve to identify IC50 and non-toxic concentrations.[22] |
Diagrams and Workflows
Caption: Proposed cytotoxicity pathway and points of therapeutic intervention.
Caption: A decision-making workflow for troubleshooting cytotoxicity.
References
- Sies, H. (1997). Role of reactive oxygen species in cell toxicity. PubMed.
- Research and Reviews. (2024). Liposomal Formulations: Enhancing Drug Efficacy and Minimizing Toxicity. Research and Reviews.
- J, P. A. (2023). How Nanotechnology is Revolutionizing Cytotoxic Drug Delivery?. Research Dive.
- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2012). Drug-Induced Oxidative Stress and Toxicity. ProQuest.
- Phoreus Biotech. (n.d.). Advantages of Low Toxicity for Effective Nanoparticles. Phoreus Biotech.
- Yang, Y., et al. (n.d.). The role of cellular reactive oxygen species in cancer chemotherapy. PMC - NIH.
- Unknown. (n.d.). Liposomal Formulations: A Recent Update. PMC.
- Mishra, D., & Hubenak, J. (n.d.). Nanoparticles and Toxicity in Therapeutic Delivery: the Ongoing Debate. Taylor & Francis Online.
- Unknown. (2024). Liposomal toxicity reduction: Significance and symbolism. Unknown Source.
- Banáth, J. P., et al. (2007). Cell Culture Density Dependent Toxicity and Chromatin Changes Upon Cadmium Treatment in Murine pre-B-cells. PubMed.
- Unknown. (2019). Nanoparticle drug delivery for reducing cytotoxicity and MDR risks to cancer patients. Unknown Source.
- Adwas, A. A., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Unknown Source.
- Mukherjee, D., et al. (n.d.). Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics. MDPI.
- Riaz, M. K., et al. (2018). Liposomal Drug Delivery Systems and Anticancer Drugs. MDPI.
- Zylberberg, C., & Matosevic, S. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. PMC.
- Rudel, T. (1999). Caspase Inhibitors in Prevention of Apoptosis. PubMed.
- Håkanson, M., et al. (n.d.). The effect of cell density was determined by comparing cells at high... ResearchGate.
- Umemura, A. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers.
- Chew, J., et al. (n.d.). Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics. PMC.
- Ghorban-Mohammadi, M., et al. (n.d.). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. PubMed.
- Geletii, Y. V., & Brinzer, R. A. (2023). Common antioxidants for cell culture?. ResearchGate.
- EurekAlert!. (2023). Addition of antioxidants to cell cultures can enhance the production of monoclonal antibodies, promising therapeutics for a range of health conditions. EurekAlert!.
- BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cell Culture. BenchChem.
- Loo, Y. L., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. PubMed.
- Sigma-Aldrich. (n.d.). Caspases Inhibitors and Activators. Sigma-Aldrich.
- Wataha, J. C., et al. (n.d.). The Effect of Cell Monolayer Density on the Cytotoxicity of Metal Ions Which Are Released From Dental Alloys. PubMed.
- Sari, E., et al. (n.d.). Effect of the cell density and DOX concentration on cytotoxicity. (A)... ResearchGate.
- Al-Dabbagh, B., et al. (n.d.). Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts. PMC - NIH.
- Uhlirova, H., et al. (2006). Caspase inhibitors promote alternative cell death pathways. PubMed.
- Smolecule. (n.d.). N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide. Smolecule.
- MedChemExpress. (n.d.). Caspase | Inhibitors. MedChemExpress.
- Saleh, M., et al. (2021). A long way to go: caspase inhibitors in clinical use. PMC.
- ResearchGate. (2016). How concentration of drug directly related to cell viability?. ResearchGate.
- Wiemer, A. J., et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC.
- Obaid, R. J., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Docheva, D., et al. (1999). In vitro study on cytotoxic effect of some chemicals on serum McCoy and serum-free McCoy-Plovdiv cell culture systems. PubMed.
- BenchChem. (2025). How to minimize SAR407899 cytotoxicity in cell culture. BenchChem.
- Petrović, B., et al. (n.d.). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.
- PubChem. (n.d.). Acetamide, N-(3-(trifluoromethyl)phenyl)-. PubChem.
- Eslami, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
- Pillay, S., et al. (n.d.). Synergistic Cellular Toxicity from Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG) and Ubiquitin-Specific Protease 1 (USP1). MDPI.
- Labanieh, L., et al. (2026). Breaking the Barriers in CAR-T Cell Therapy: Addressing Toxicity, Tumor Microenvironment Suppression, Persistence Challenges, and Trafficking Deficits. Unknown Source.
- Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. PMC - NIH.
- Unknown. (n.d.). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. PMC.
- CAS Common Chemistry. (n.d.). N-[3-(Trifluoromethyl)phenyl]acetamide. CAS Common Chemistry.
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alternative catalysts for coupling N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide precursors
A Guide for Researchers, Scientists, and Drug Development Professionals on the Coupling of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide Precursors
Welcome to the Technical Support Center dedicated to the synthesis of N-aryl amides, specifically focusing on alternatives for coupling N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide precursors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.
Introduction: Beyond the Standard Coupling
The formation of the C-N bond in N-aryl amides is a cornerstone of many pharmaceutical and materials science syntheses. While traditional methods are well-established, the quest for milder reaction conditions, improved yields, greater functional group tolerance, and more sustainable processes has led to the exploration of a diverse range of catalytic systems. This guide will explore the nuances of popular alternatives, including palladium- and copper-catalyzed systems, and delve into the emerging fields of photocatalysis and biocatalysis for this transformation.
Troubleshooting Common Catalytic Systems
Navigating the complexities of C-N coupling reactions can be challenging. Below are troubleshooting guides for the most common alternative catalytic systems you might employ.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[1] However, its success is highly dependent on the careful selection of catalyst components and reaction conditions.[2]
FAQ and Troubleshooting:
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: This is a common issue that can often be traced back to the catalyst's activity.[3]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its reduction to Pd(0). The use of air-stable, well-defined Pd(0) precatalysts can offer more reliable results.[3] Catalyst deactivation can also occur due to impurities in the starting materials or solvents.[2]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4] For amide coupling, bulky, electron-rich phosphine ligands like Xantphos are often effective.[5][6] If your current ligand is not performing well, screening a variety of ligands is recommended.[7]
-
Suboptimal Base: The choice of base is critical and substrate-dependent. Strong bases like NaOtBu are common, but can be incompatible with sensitive functional groups.[3] Weaker bases such as Cs₂CO₃ or K₃PO₄ may be more suitable in those cases.[3]
Q2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a competing side reaction, particularly with primary amines.[3]
-
Mechanism: This side reaction often proceeds via a β-hydride elimination from a palladium-amide intermediate.[3]
-
Mitigation Strategies:
-
Ligand Modification: Employing ligands designed to suppress β-hydride elimination can be effective.[8]
-
Reaction Conditions: Carefully optimizing the temperature and reaction time can help favor the desired C-N coupling over hydrodehalogenation.
-
Q3: How do I choose the right solvent for my Buchwald-Hartwig reaction?
A3: Toluene, dioxane, and THF are commonly used solvents.[5][9] However, for greener and potentially more efficient processes, consider exploring aqueous systems with appropriate surfactants or even solvent-free conditions.[9] When using aryl iodides, less polar solvents like toluene can be advantageous to prevent inhibition by the iodide salt formed during the reaction.[2]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for N-arylation, relying on more abundant and less expensive copper catalysts.[10][11] Modern protocols have overcome many of the limitations of the original harsh reaction conditions.[10]
FAQ and Troubleshooting:
Q1: My Ullmann coupling is not proceeding to completion. What should I check first?
A1: Similar to palladium catalysis, the activity of the copper catalyst is paramount.
-
Copper Source: The active species is often considered to be Cu(I).[12] Using a fresh, high-purity Cu(I) salt (e.g., CuI) is recommended.[12] If you are using Cu(0) or Cu(II) sources, ensure your reaction conditions can generate the active Cu(I) species in situ.[13][14]
-
Ligand Selection: While some "ligand-free" protocols exist, the use of a chelating ligand often allows for milder reaction conditions and broader substrate scope.[10][15] Amino acids, phenanthrolines, and N,N-dimethylglycine are examples of effective ligands.[12]
-
Base and Solvent: The choice of base and solvent is crucial.[12] Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used. The solubility of the base can impact the reaction kinetics.[16]
Q2: I am experiencing reproducibility issues with my Ullmann reaction. What could be the cause?
A2: Reproducibility issues in Ullmann couplings can often be linked to the solid-state properties of the inorganic base used.[16]
-
Induction Periods: The use of partially soluble inorganic bases can lead to variable induction periods.[16]
-
Particle Size: Surprisingly, finely milled bases can sometimes lead to longer induction periods due to a higher concentration of deprotonated amine/amide, which can suppress catalytic activity.[16]
Q3: Can I run an Ullmann coupling under milder conditions?
A3: Yes, modern ligand-accelerated protocols operate under significantly milder conditions than traditional Ullmann reactions, with temperatures often in the range of 40-120 °C.[12]
Emerging Catalytic Alternatives
Beyond traditional transition metal catalysis, photoredox and enzymatic catalysis are gaining traction as powerful and sustainable alternatives.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and efficient method for constructing C-N bonds.[17][18] These reactions often proceed at room temperature and offer unique reactivity pathways.[19]
Key Considerations:
-
Photocatalyst Selection: A variety of photocatalysts can be employed, including iridium and ruthenium complexes, organic dyes, and semiconductor quantum dots.[19][20][21] The choice of photocatalyst will depend on the specific redox potentials of your substrates.
-
Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, can enable challenging C-N and C-O couplings.[20][22]
-
Mechanism: The reaction typically involves the generation of radical intermediates, offering a different mechanistic pathway compared to traditional cross-coupling reactions.[18]
Enzyme-Catalyzed Amide Bond Formation
Biocatalysis offers an environmentally benign and highly selective approach to amide bond formation, often proceeding in aqueous media under mild conditions.[23]
Potential Enzymatic Approaches:
-
Hydrolases: Enzymes like lipases can be used in reverse, catalyzing amide formation, particularly in low-water environments.[24]
-
ATP-Dependent Enzymes: These enzymes activate the carboxylic acid precursor, facilitating amide bond formation.[24][25]
-
Transaminases: While primarily known for amine synthesis, engineered transaminases can be part of cascaded reactions leading to amide products.[26][27][28][29]
-
Engineered Enzymes: Recent breakthroughs have seen the engineering of enzymes that can directly convert aldehydes to amides, bypassing the need for carboxylic acid intermediates and offering a more efficient synthetic route.[30]
Experimental Protocols
General Protocol for a Ligand-Assisted Ullmann Condensation
This protocol provides a starting point for the copper-catalyzed N-arylation of an amide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add the N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide precursor (1 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane or toluene). The reaction mixture should be thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Visualizing Experimental Workflows
Troubleshooting Workflow for a Failing Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Comparative Overview of Catalytic Systems
Caption: A comparative overview of alternative catalytic systems for N-aryl amide synthesis.
Quantitative Data Summary
| Catalytic System | Typical Catalyst Loading | Temperature Range (°C) | Common Solvents | Key Strengths |
| Palladium-Catalyzed | 0.5 - 5 mol% | 25 - 120 | Toluene, Dioxane, THF | High efficiency, broad scope |
| Copper-Catalyzed | 5 - 20 mol% | 40 - 150 | Dioxane, Toluene, DMF | Low cost, good for amides |
| Photoredox Catalysis | 1 - 5 mol% | 20 - 40 | Acetonitrile, DMF, DMSO | Mild conditions, unique reactivity |
| Biocatalysis | Varies (mg/mL) | 25 - 50 | Aqueous buffers | High selectivity, sustainable |
This table provides a general comparison. Optimal conditions are highly substrate-dependent and require empirical determination.
Conclusion
The synthesis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide and related structures can be achieved through a variety of catalytic methods, each with its own set of advantages and challenges. By understanding the underlying principles of each system and being equipped with effective troubleshooting strategies, researchers can navigate the complexities of C-N bond formation and select the most appropriate catalytic approach for their specific needs. As the fields of photocatalysis and biocatalysis continue to evolve, we can expect even more powerful and sustainable tools to become available for the synthesis of these important molecules.
References
-
Gandini, T., Dolcini, L., Di Leo, L., Fornara, M., Dal Corso, A., Gennari, C., & Pignataro, L. (2021). Metallaphotoredox C–O and C–N Cross‐coupling using Donor–Acceptor Cyanoarene Photocatalysts. Chemistry–A European Journal, 27(52), 13244-13250. [Link]
-
Li, Y., Li, G., Liu, Y., Wu, L., & Zhang, L. (2017). Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions. Chemical Communications, 53(61), 8591-8594. [Link][22]
-
Okamoto, T., Yamamoto, T., & Shintani, R. (2006). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 84(10), 1306-1311. [Link][13]
-
Gandini, T., et al. (2021). Metallaphotoredox C-O and C-N Cross-coupling using Donor-Acceptor Cyanoarene Photocatalysts. AIR Unimi. [Link][20]
-
Kumar, A., Singh, V. K., & Singh, A. K. (2021). Sustainable, precious-metal-free C–N cross coupling through photocatalysis. New Journal of Chemistry, 45(1), 103-107. [Link][19]
-
Chemistry World. (2026, February 12). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. [Link][30]
-
Petchey, M., & Grogan, G. (2019). Enzyme‐catalyzed Synthesis of Secondary and Tertiary Amides. Advanced Synthesis & Catalysis, 361(17), 3895-3914. [Link][23]
-
de Souza, R. O. M. A., et al. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link][24]
-
Yin, J., & Buchwald, S. L. (2000). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Organic Letters, 2(8), 1101–1104. [Link]
-
Okamoto, T., Yamamoto, T., & Shintani, R. (2006). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. [Link][14]
-
Ismalaj, E., et al. (2014). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 5(11), 4419-4425. [Link][16]
-
Potapov, V. A., & Tverdomed, S. N. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(9), 3824. [Link][11]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link][4]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link][1]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
Liu, Y., et al. (2024). Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives. Organic Chemistry Frontiers. [Link]
-
Schimming, S. M., & Finking, R. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ChemBioChem, 17(4), 295–306. [Link][25]
-
Gómez-Benítez, V. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link][5]
-
ResearchGate. (n.d.). Enhancing the Rate of Quantum Dot-Photocatalyzed Carbon-Carbon Coupling by Tuning the Composition of the Dot's Ligand Shell. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link][9]
-
Gotor-Fernández, V., & Gotor, V. (2017). Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis, 7(11), 7688–7713. [Link][26]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed intermolecular coupling of aryl halides and amides. Organic Letters, 2(8), 1101-1104. [Link][6]
-
Davis, N. R. (2009). Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. [Link][7]
-
den Adel, F. J., et al. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis, 2. [Link][27]
-
Kwon, K., Simons, R. T., Nandakumar, M., & Roizen, J. L. (2022). Recent advances in visible light-induced C(sp3)–N bond formation. Nature Reviews Chemistry, 6(9), 633–649. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 49(36), 6484–6487. [Link][8]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Ma, D., Zhai, S., Wang, Y., Liu, A., & Chen, C. (2019). Synthetic Approaches for C-N Bonds by TiO2 Photocatalysis. Frontiers in Chemistry, 7, 635. [Link]
-
Lian, T., & Weiss, E. A. (2017). Enhancing the Rate of Quantum-Dot-Photocatalyzed Carbon–Carbon Coupling by Tuning the Composition of the Dot's Ligand Shell. Journal of the American Chemical Society, 139(11), 3922–3925. [Link][21]
- Dr. P. Pillai Group. (n.d.).
-
Bornscheuer, U. T., et al. (2012). Engineering the Active Site of the Amine Transaminase from Vibrio fluvialis for the Asymmetric Synthesis of Aryl-Alkyl Amines and Amino Alcohols. ChemCatChem, 4(7), 973-979. [Link][28]
-
Weix, D. J., & Molander, G. A. (2018). CdS Quantum Dots for Metallaphotoredox-Enabled Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 140(45), 15212–15216. [Link]
-
Monnier, F., & Taillefer, M. (2016). Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings. The Journal of Organic Chemistry, 81(12), 5038–5049. [Link][15]
-
Liu, Y., et al. (2022). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. Applied and Environmental Microbiology, 88(10), e00155-22. [Link][29]
-
Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. r/Chempros. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Applications of Quantum Dots in Photo-Based Advanced Oxidation Processes for the Degradation of Contaminants of Emerging Concern—A Review. Nanomaterials, 11(11), 2907. [Link]
-
Monnier, F., & Taillefer, M. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(5), 543. [Link]
Sources
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scaling up synthesis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide for animal studies
Compound: N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Status: Active | Version: 2.4 | Context: Animal Study Batch Production (100g - 1kg)
Executive Summary
Welcome to the Process Chemistry Support Center. You are likely transitioning this synthesis from a Medicinal Chemistry scale (milligrams) to a Toxicology/PK scale (grams to kilograms).
At this scale, the priorities shift from "getting the compound" to purity profile, solvent compliance (ICH Q3C), and reproducibility . The protocol below utilizes the Acid Chloride Method via Thionyl Chloride (
Module 1: Synthesis Protocol & Troubleshooting
The Workflow (Visualized)
The following logic flow outlines the critical decision points during the reaction phase.
Caption: Figure 1. Step-wise reaction logic for the conversion of phenylacetic acid derivative to the target amide via acid chloride intermediate.
Standard Operating Procedure (Scale: 100g)
-
Activation: Suspend 2-[3-(trifluoromethyl)phenyl]acetic acid (1.0 equiv) in Toluene (5 vol). Add Thionyl Chloride (1.2 equiv) and a catalytic drop of DMF. Heat to 70°C.
-
Why Toluene? It allows for higher reaction temperatures than DCM and is a preferred Class 2 solvent over Class 1 solvents.
-
-
Conversion: Stir until gas evolution (
) ceases (~2-3 hours). -
Isolation of Intermediate: Concentrate under vacuum to remove excess
. Co-evaporate with fresh Toluene once to ensure removal of acidic gases. -
Coupling: Dissolve the resulting acid chloride in Toluene (5 vol). Cool to 0-5°C.
-
Addition: Add a mixture of Aniline (1.05 equiv) and Triethylamine (1.2 equiv) in Toluene slowly.
-
Critical: Maintain internal temperature <25°C to prevent impurity formation.
-
Troubleshooting: Reaction Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Moisture ingress hydrolyzing Acid Chloride. | Ensure glassware is oven-dried. Use a drying tube ( |
| Reaction Stalls | DMF catalyst missing or old | Add 2-3 drops of DMF (Vilsmeier-Haack intermediate formation is essential for activation). |
| Thick Slurry | Product precipitating early. | This is good. Add more Toluene to maintain stirring. Do not switch to DMF (hard to remove). |
| Dark/Black Color | Aniline oxidation. | Ensure Aniline is clear/colorless before use. Distill Aniline if it appears brown. |
Module 2: Purification & Isolation
For animal studies, purity must be >98% with no single impurity >0.5%. Chromatography is inefficient at >100g scale. We rely on Recrystallization .[2][3][4][5]
The Purification Logic (Visualized)
Caption: Figure 2.[5][6] Purification decision tree focusing on removing aniline impurities and managing the 'oiling out' phenomenon common with fluorinated compounds.
FAQ: Purification Challenges
Q: My product is "oiling out" instead of crystallizing. Why?
A: The trifluoromethyl (
-
Fix: Use the "Cloud Point" method . Dissolve in hot Ethanol. Add hot Water dropwise until just cloudy. Add a single drop of Ethanol to clear it. Remove heat.[2][3][5] Let it cool undisturbed to room temperature.
-
Pro-Tip: If it oils out again, scratch the glass with a rod or add a "seed crystal" from a previous small batch to induce nucleation.
Q: The product has a pink/reddish hue. A: This is trace oxidized aniline. It is toxic and unacceptable for animal studies.
-
Fix: Perform a rigorous Acid Wash . Wash the organic reaction layer with 1M HCl (2x) before crystallization. This protonates unreacted aniline, forcing it into the aqueous waste layer.
Q: Can I use Column Chromatography? A: Only as a last resort. Silica gel residue can contaminate the sample with elemental impurities. Recrystallization is preferred for toxicology batches.
Module 3: Safety & Compliance (ICH Guidelines)
For animal studies, you must strictly control Residual Solvents . The choice of solvent during synthesis and purification dictates the safety profile of your final material.
Solvent Selection Guide (ICH Q3C)
| Solvent Class | Status | Limit (PDE) | Recommendation for this Synthesis |
| Class 1 (Benzene, CCl4) | PROHIBITED | ~2 ppm | Never use. |
| Class 2 (DCM, Methanol, Toluene) | LIMITED | Varies (DCM: 600ppm) | Use Toluene during reaction but remove thoroughly. Avoid DCM if possible. |
| Class 3 (Ethanol, EtOAc, Heptane) | PREFERRED | 50 mg/day (5000ppm) | Use for Purification. Ethanol/Water or Heptane are ideal. |
Q: I used DCM (Dichloromethane) for the reaction. Is that okay? A: It is chemically acceptable but regulatory burdensome. If you used DCM, you must dry the final product under high vacuum ( < 5 mbar) at 40-50°C for 24-48 hours to ensure levels are below 600 ppm. Switching to Ethyl Acetate or Toluene for the work-up is safer for animal toxicology formulations.
Q: What about the Trifluoromethyl group stability?
A: The
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[7][8] International Council for Harmonisation.[9] [Link]
-
Organic Syntheses. (2013). General Procedure for Amide Synthesis via Acid Chlorides.[1] Org.[2][4][6][10][11] Synth. 2013, 90, 268-279. [Link]
-
Common Organic Chemistry. (2023). Amide Coupling: Acid Chloride Method.[Link]
-
PubChem. (2024). Compound Summary: N-[3-(trifluoromethyl)phenyl]acetamide.[6] National Library of Medicine. [Link]
Sources
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- 6. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Residual Solvents According to the New ICH Q3C Guidelin | Shimadzu Latin America [shimadzu-la.com]
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- 11. ijper.org [ijper.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Purity Methods for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. For N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, a fluorinated aromatic amide, High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for purity analysis. However, the reliability of this analysis hinges entirely on the rigorous validation of the chosen HPLC method. This guide provides a comprehensive comparison of two hypothetical, yet scientifically grounded, reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, delving into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The core objective of this validation is to establish, through documented evidence, a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[5][6] This guide will navigate through the essential validation pillars: specificity, linearity, accuracy, precision, and robustness, providing both the "how" and the "why" behind each experimental choice.
The Candidate Methods: A Comparative Overview
To illustrate the validation process, we will compare two distinct RP-HPLC methods. "Method A" represents a conventional approach, while "Method B" is a more modern, rapid alternative. The choice between such methods in a real-world scenario would depend on factors like desired throughput, available instrumentation, and the complexity of the sample matrix.
| Parameter | Method A: Conventional RP-HPLC | Method B: Rapid RP-HPLC (UHPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 20 minutes | 60-98% B over 5 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30°C | 40°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
Pillar 1: Specificity - The Art of Discrimination
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] A stability-indicating method is one that is specific for the drug substance and its degradation products.
Experimental Protocol: Forced Degradation Studies
To demonstrate specificity, forced degradation studies are indispensable.[9][10] These studies involve subjecting the N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide to harsh conditions to intentionally generate degradation products.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide in a suitable solvent (e.g., acetonitrile/water).
-
Subject to Stress Conditions:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl for 8 hours.[10]
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH for 8 hours.[10]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using both Method A and Method B.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all chromatograms.
Comparative Data and Insights
| Stress Condition | Method A: Peak Resolution (Analyte vs. Closest Degradant) | Method B: Peak Resolution (Analyte vs. Closest Degradant) | Peak Purity Index (Method A) | Peak Purity Index (Method B) |
| Acid Hydrolysis | 2.8 | 2.5 | >0.999 | >0.999 |
| Base Hydrolysis | 3.1 | 2.9 | >0.999 | >0.999 |
| Oxidation | 2.5 | 2.2 | >0.999 | >0.999 |
| Thermal | No significant degradation | No significant degradation | N/A | N/A |
| Photolytic | 2.2 | 2.0 | >0.999 | >0.999 |
Expertise & Experience: Both methods demonstrate acceptable specificity with all peak resolutions greater than 2.0. Method A, with its longer column and shallower gradient, provides slightly better resolution. However, Method B's faster analysis time may be preferable for routine quality control. The peak purity index, derived from PDA data, confirms that the main peak in each analysis is spectrally homogeneous, providing confidence that no co-eluting impurities are present.
Pillar 2: Linearity - The Proportionality Principle
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[5][7]
Experimental Protocol: Calibration Curve
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide reference standard to prepare a stock solution of known concentration.
-
Prepare a Series of Dilutions: Prepare at least five concentration levels by serial dilution of the stock solution, typically ranging from 50% to 150% of the target concentration.[2]
-
Inject and Record: Inject each concentration level in triplicate and record the peak area.
-
Plot and Analyze: Plot the average peak area versus concentration and perform a linear regression analysis.
Comparative Data and Insights
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | As per intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.998[2] |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Not significantly different from zero |
Trustworthiness: Both methods exhibit excellent linearity, as indicated by the high correlation coefficients. This ensures that the method can provide accurate quantitative results over the specified range.
Pillar 3: Accuracy - The Closeness to Truth
Accuracy is the closeness of the test results obtained by the method to the true value.[7][8] It is often assessed by spike recovery experiments.
Experimental Protocol: Spike Recovery
Step-by-Step Methodology:
-
Prepare a Placebo Matrix: If analyzing a formulated product, prepare a placebo matrix containing all excipients except the API.
-
Spike the Placebo: Spike the placebo with known amounts of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.[2]
-
Analyze and Calculate Recovery: Analyze the spiked samples and calculate the percentage recovery of the analyte.
Comparative Data and Insights
| Spiked Level | Method A: Mean Recovery (%) | Method B: Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5 | 100.2 | 98.0 - 102.0% |
| 100% | 100.1 | 99.8 | 98.0 - 102.0% |
| 120% | 99.8 | 100.5 | 98.0 - 102.0% |
Expertise & Experience: Both methods demonstrate high accuracy, with mean recoveries falling well within the typical acceptance criteria of 98-102%. This provides confidence that the methods can accurately quantify the amount of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide in a sample.
Pillar 4: Precision - The Measure of Agreement
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Repeatability and Intermediate Precision
Step-by-Step Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of measurements and compare the results between the two sets.
-
Comparative Data and Insights
| Precision Level | Method A: %RSD | Method B: %RSD | Acceptance Criteria |
| Repeatability | 0.8% | 0.9% | ≤ 2.0%[2] |
| Intermediate Precision | 1.2% | 1.4% | ≤ 2.0%[2] |
Trustworthiness: Both methods are highly precise, with %RSD values well below the 2% limit. This indicates that the methods are reproducible and will yield consistent results during routine use.
Pillar 5: Robustness - The Resilience to Change
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][8] This provides an indication of its reliability during normal usage.
Experimental Protocol: Deliberate Variation of Parameters
Step-by-Step Methodology:
-
Identify Critical Parameters: Identify parameters that could potentially influence the results (e.g., flow rate, column temperature, mobile phase composition).
-
Introduce Small Variations: Deliberately vary each parameter, one at a time, from the nominal method conditions.
-
Analyze and Assess Impact: Analyze a standard solution under each varied condition and assess the impact on key chromatographic parameters (e.g., retention time, peak area, resolution).
Comparative Data and Insights
| Varied Parameter | Method A: Impact on Results | Method B: Impact on Results |
| Flow Rate (±10%) | Minor shift in retention time, no impact on resolution or quantification. | Minor shift in retention time, no impact on resolution or quantification. |
| Column Temp. (±5°C) | Minor shift in retention time, no impact on resolution or quantification. | Minor shift in retention time, no impact on resolution or quantification. |
| Mobile Phase pH (±0.2) | Negligible impact. | Negligible impact. |
Expertise & Experience: Both methods demonstrate good robustness, indicating they are reliable for routine use in a quality control environment where minor variations in experimental conditions are expected.
Visualizing the Validation Workflow
Caption: A streamlined workflow for HPLC method validation.
Conclusion: A Tale of Two Methods
This comparative guide demonstrates that both the conventional "Method A" and the rapid "Method B" can be successfully validated for the purity analysis of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide.
-
Method A offers slightly superior resolution, which might be advantageous for complex samples with numerous potential impurities.
-
Method B provides a significant advantage in terms of speed, making it a more efficient choice for high-throughput environments without compromising the quality of the data.
The ultimate choice of method will depend on the specific needs of the laboratory. However, this guide underscores the critical importance of a thorough and systematic validation process, grounded in the principles of scientific integrity and regulatory compliance, to ensure the generation of reliable and trustworthy purity data.
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Al-Shwaiyat, M. K. A., et al. (2022). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 27(15), 4993.
- Lough, W. J. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe, 17(4).
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- FILAB. (n.d.). Analytical validation of an HPLC assay method.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- SciSpace. (2016). Forced Degradation Studies.
- IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology.
- Asian Journal of Research in Chemistry. (2018). Forced Degradation Study: An Important Tool in Drug Development.
Sources
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. pharmtech.com [pharmtech.com]
- 3. filab.fr [filab.fr]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. scispace.com [scispace.com]
- 10. ajrconline.org [ajrconline.org]
Comparative Guide: Benchmarking N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (TFPA)
Executive Summary: The "Chameleon" Scaffold
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (herein referred to as TFPA ) represents a classic "privileged scaffold" in medicinal chemistry. It frequently appears as a hit in High-Throughput Screens (HTS) for targets ranging from TRPV1 ion channels to SIRT2 deacetylases .
However, its ubiquity is its weakness. TFPA derivatives often suffer from assay-dependent variability , leading to a "reproducibility crisis" where IC50 values fluctuate by orders of magnitude between laboratories. This guide moves beyond the basic datasheet. We analyze why this variability occurs and provide a rigid, self-validating framework to benchmark TFPA against industry standards like Capsazepine (TRPV1) and AGK2 (SIRT2).
Technical Profile & Physical Limitations
Before initiating biological assays, the physicochemical limitations of TFPA must be addressed. The trifluoromethyl (-CF3) group significantly enhances lipophilicity, creating a high risk of "false positives" due to colloidal aggregation rather than specific binding.
Physicochemical Baseline
| Property | Value / Characteristic | Impact on Reproducibility |
| Molecular Weight | 203.16 g/mol | Low MW suggests fragment-like behavior; weak binding affinity often requires high concentrations (>10 µM). |
| LogP (Est.) | ~2.6 - 3.0 | Moderate lipophilicity. Risk: Precipitation in aqueous buffers if DMSO < 0.1% is not maintained. |
| Solubility | Low in water; High in DMSO | Critical Failure Point: Serial dilutions in aqueous buffer often lead to "crashing out," mimicking inhibition. |
| Key Moiety | Trifluoromethyl-phenyl | Increases metabolic stability but promotes non-specific hydrophobic sticking to plasticware. |
Application 1: TRPV1 Antagonism
TFPA derivatives are structural analogs to the N-aryl-cinnamides and acetamides used as transient receptor potential vanilloid 1 (TRPV1) antagonists.
The Reproducibility Challenge: Temperature Dependence
TRPV1 is a heat-gated channel. Standard TFPA inhibition data is often unpublishable because researchers fail to standardize the assay temperature.
-
Mechanism: TFPA binds to the transmembrane domain, stabilizing the closed state.
-
The Variable: The potency of antagonists often decreases as temperature increases (or vice versa depending on the specific mode of antagonism). An IC50 measured at 20°C (benchtop) is irrelevant for physiological claims at 37°C.
Comparative Benchmark: TFPA vs. Capsazepine
| Feature | TFPA (The Scaffold) | Capsazepine (The Standard) | AMG-517 (Clinical Reference) |
| Primary Target | TRPV1 (Pore/Modulatory Site) | TRPV1 (Capsaicin Comp. Site) | TRPV1 (Polymodal) |
| IC50 Range | 0.5 µM – 25 µM (Highly Variable) | ~0.5 – 3.0 µM (Stable) | < 10 nM (Highly Potent) |
| Mode of Action | Likely Allosteric / Mixed | Competitive Antagonist | Allosteric |
| Key Flaw | Off-Target: Hits TRPM8 and TRPA1 at high conc. | Metabolic Instability: Rapid degradation in vivo. | Hyperthermia: Causes body temp spikes in vivo. |
Visualizing the Pathway & Intervention
The following diagram illustrates the TRPV1 signaling cascade and the specific intervention point for TFPA, highlighting the Calcium-dependent desensitization loop that complicates data interpretation.
Caption: TRPV1 activation cycle showing TFPA intervention. Note the Ca2+-mediated feedback loop (Calcineurin) which can mimic antagonism if not controlled.
Application 2: SIRT2 Inhibition
Recent screens identify TFPA derivatives as inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.
The Reproducibility Challenge: Fluorescence Quenching
Many SIRT2 assays use fluorogenic substrates (e.g., Ac-Lys-AMC).
-
The Artifact: The phenyl-acetamide core can absorb UV/Vis light or quench the AMC signal, leading to false inhibition readings.
-
Validation: You must run a "counter-screen" where the compound is added after the enzymatic reaction is stopped but before the fluorescent read.
Comparative Benchmark: TFPA vs. AGK2
| Feature | TFPA (The Scaffold) | AGK2 (The Standard) | SirReal2 (High Specificity) |
| Selectivity | Low: Hits SIRT1/SIRT2/HDACs | High: SIRT2 > SIRT1 (>10-fold) | Ultra-High: SIRT2 specific |
| IC50 (SIRT2) | 10 µM – 50 µM | ~3.5 µM | < 0.5 µM |
| Mechanism | NAD+ Competition (Likely) | Non-competitive (Exosite) | Ligand-induced structural rearrangement |
| Best Use | Fragment screening / Hit expansion | Biological validation | Structural biology / Potent inhibition |
Validated Experimental Protocols
To ensure data integrity, do not use generic "kit" protocols. Use these modified workflows designed to eliminate the specific artifacts associated with TFPA.
Protocol A: Robust TRPV1 Calcium Flux Assay
Objective: Distinguish true antagonism from solubility artifacts.
-
Cell Line: HEK293 stably expressing human TRPV1 (inducible expression preferred to control receptor density).
-
Dye Loading: Load cells with Fluo-4 AM (4 µM) for 45 min at RT .
-
Critical Step: Wash 3x with HBSS containing 0.1% BSA . The BSA prevents TFPA from sticking to the plastic walls of the well.
-
-
Compound Pre-incubation:
-
Add TFPA (0.1 – 100 µM) and incubate for 30 minutes .
-
Control: Capsazepine (10 µM) as positive control; Vehicle (0.1% DMSO) as negative.
-
-
Activation: Inject Capsaicin (EC80 concentration, typically 50-100 nM).
-
Readout: Measure Fluorescence (Ex 488 / Em 525) on a kinetic plate reader (FLIPR).
-
Data Normalization:
Protocol B: The "Aggregation Check" (Mandatory)
Before publishing any IC50 for TFPA, you must prove it is not a colloidal aggregator.
-
Assay: Run the SIRT2 or TRPV1 assay in the presence of 0.01% Triton X-100 (freshly prepared).
-
Logic: Detergents disrupt colloidal aggregates.
-
If IC50 increases significantly (potency drops) with Triton: False Positive (Aggregation).
-
If IC50 remains stable : True Binder.
-
Strategic Workflow for Validation
Use this logic gate to determine if your TFPA batch is performing reproducibly.
Caption: Mandatory validation logic for TFPA. Step 3 (Detergent Test) is the most frequently skipped step leading to retraction.
References
-
PubChem. Acetamide, N-(3-(trifluoromethyl)phenyl)- Compound Summary.[1] National Library of Medicine. Available at: [Link]
-
Gavva, N. R., et al. The vanilloid receptor TRPV1 is tonically activated in vivo and involved in body temperature regulation. Journal of Neuroscience, 2008. (Establishes the hyperthermia/temperature link for TRPV1 antagonists). Available at: [Link]
-
Outeiro, T. F., et al. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease.[2] Science, 2007. (Establishes AGK2 as the reference standard). Available at: [Link]
-
Baell, J. B., & Holloway, G. A. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 2010.[3] (Foundational text on why scaffolds like TFPA require detergent tests). Available at: [Link]
-
Rumpf, T., et al. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications, 2015. (Describes SirReal2 and structural mechanisms). Available at: [Link]
Sources
- 1. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Molecular Target Specificity of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
The following is a comprehensive Publish Comparison Guide for confirming the molecular target specificity of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide . This guide is designed for researchers and drug discovery scientists, focusing on the validation of this compound against likely targets such as TRPV1 (Transient Receptor Potential Vanilloid 1) and FPR2 (Formyl Peptide Receptor 2), based on its structural pharmacophore.
Content Type: Publish Comparison Guide | CAS: 77620-80-5 Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals
Executive Summary & Compound Profile
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (Structure: Ph-NH-CO-CH2-(3-CF3-Ph)) represents a privileged scaffold in medicinal chemistry, sharing core structural features with established modulators of TRP channels and Formyl Peptide Receptors (FPRs) . Unlike complex clinical candidates (e.g., AMG 517), this molecule serves as a critical chemical probe or lead fragment to dissect structure-activity relationships (SAR) driven by the 3-trifluoromethylphenyl moiety.
This guide details the experimental framework to confirm its specificity, distinguishing between its potential antagonistic activity at TRPV1 and agonistic activity at FPR2 , while ruling out off-target effects on COX enzymes and related ion channels.
| Property | Details |
| Chemical Name | N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 77620-80-5 |
| Molecular Formula | C15H12F3NO |
| Molecular Weight | 279.26 g/mol |
| Key Pharmacophore | 3-CF3-phenylacetic acid core (Lipophilic anchor) + Phenylacetamide linker |
| Primary Predicted Targets | TRPV1 (Antagonist), FPR2 (Agonist) |
| Solubility | DMSO (>20 mM), Ethanol (>10 mM); Poor in water |
Comparative Analysis: The Compound vs. Established Alternatives
To validate the specificity of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, it must be benchmarked against "Gold Standard" reference compounds. The table below outlines the expected performance metrics.
Table 1: Comparative Target Profile
| Feature | N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide | AMG 517 (Reference TRPV1 Antagonist) | WKYMVm (Reference FPR2 Agonist) | Capsazepine (Classic TRPV1 Antagonist) |
| Mechanism | Probe / Lead (Mixed Potential) | Potent Antagonist | Potent Agonist (Peptide) | Competitive Antagonist |
| Target Affinity (Ki) | μM range (Expected 1–10 μM) | nM range (<1 nM) | nM range (EC50 ~0.5 nM) | μM range (~1–5 μM) |
| Selectivity Profile | Moderate (Requires validation vs. TRPM8/COX) | High (vs. other TRPs) | High (vs. FPR1) | Low (hits Calcium channels) |
| Binding Mode | Lipophilic pocket interaction (CF3 group) | Pore domain interaction | Orthosteric GPCR binding | Vanilloid binding site |
| Key Advantage | Simplified Scaffold for SAR deconvolution; lower MW | Clinical efficacy benchmark | High potency benchmark | Historical reference |
Expert Insight: The absence of bulky substituents on the N-phenyl ring (compared to the 4-tert-butyl group in potent TRPV1 blockers) suggests this compound may exhibit lower potency but distinct kinetics , making it an ideal tool for studying the minimal pharmacophore requirements for receptor occupancy.
Experimental Protocols for Specificity Confirmation
To scientifically confirm the target, a tiered screening approach is required. This section provides the "Self-Validating" protocols.
Phase I: Functional Screening (Calcium Flux Assay)
Objective: Determine if the compound acts as an agonist or antagonist at TRPV1 or FPR2.
Protocol:
-
Cell Line: HEK293 cells stably expressing human TRPV1 or FPR2 .
-
Dye Loading: Incubate cells with Fluo-4 AM (4 μM) for 45 min at 37°C in HBSS buffer.
-
Compound Preparation: Dissolve N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM – 100 μM).
-
Agonist Mode (FPR2 Check):
-
Inject compound. Monitor Ca2+ fluorescence for 180s.
-
Positive Control: WKYMVm (100 nM).
-
-
Antagonist Mode (TRPV1 Check):
-
Pre-incubate cells with compound for 10 min.
-
Inject Capsaicin (EC80 concentration, ~100 nM).
-
Monitor inhibition of Ca2+ influx.
-
-
Data Analysis: Calculate IC50 (antagonist) or EC50 (agonist) using a 4-parameter logistic fit.
Phase II: Target Engagement (Thermal Shift / DSF)
Objective: Confirm physical binding to the target protein, independent of function.
-
Protein: Purified recombinant TRPV1 or FPR2 (solubilized in detergent/nanodiscs).
-
Mix: 5 μM Protein + 5x SYPRO Orange + Compound (10 μM and 50 μM).
-
Run: Real-time PCR cycler (25°C to 95°C, 0.5°C/min ramp).
-
Readout: A shift in melting temperature (
) > 2°C indicates direct binding.-
Note: The lipophilic CF3 group often stabilizes the transmembrane domain, leading to a positive
shift.
-
Phase III: Selectivity Panel (The "Kill" Experiment)
Objective: Rule out off-target effects.
-
COX-1/COX-2 Inhibition Assay: (ELISA-based) to ensure the phenylacetamide core does not mimic NSAIDs.
-
TRPM8 Assay: (Menthol-induced Ca2+ flux) to confirm specificity within the TRP family.
-
Cytotoxicity: MTT assay in HepG2 cells (24h) to ensure observed effects are not due to membrane disruption.
Visualizing the Mechanism & Workflow
Diagram 1: Target Validation Workflow
This flowchart illustrates the logical decision tree for confirming the compound's target.
Caption: Step-by-step validation logic to distinguish between TRPV1 antagonism and FPR2 agonism.
Diagram 2: Putative Signaling Pathway (TRPV1 Antagonism)
Visualizing how the compound blocks the nociceptive signal if it acts as a TRPV1 antagonist.
Caption: Mechanism of Action: The compound stabilizes the closed state of TRPV1, preventing Ca2+ influx.[1][2][3][4]
References
-
Gavva, N. R., et al. (2008). "AMG 517, a highly potent, selective, and orally bioavailable vanilloid receptor 1 antagonist." Journal of Pharmacology and Experimental Therapeutics.
-
Kirschning, A., et al. (2020). "Small molecule formyl peptide receptor 2 agonists: a review." European Journal of Medicinal Chemistry.
-
PubChem Database. "Compound Summary: N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 77620-80-5)." National Center for Biotechnology Information.
-
IUPHAR/BPS Guide to Pharmacology. "TRPV1 Channel Modulators." Guide to Pharmacology.
-
BindingDB. "Target affinity data for Phenylacetamide derivatives." Binding Database.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships, and ultimately, the failure of a research program. This guide provides a comprehensive, multi-technique spectroscopic workflow for the validation of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, a compound of interest in medicinal chemistry.
We will move beyond a simple recitation of data, delving into the causal logic behind our choice of techniques and the interpretation of the resulting spectra. This guide is designed for researchers and drug development professionals, offering a framework for rigorous structural elucidation that ensures data integrity and trustworthiness.
The target molecule, N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, has the molecular formula C₁₅H₁₂F₃NO. Our objective is to confirm the connectivity and arrangement of atoms as depicted below.
Figure 1: Proposed structure of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide.
To achieve this, we will employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This orthogonal approach ensures that every aspect of the molecule's structure is independently verified, creating a self-validating dataset.[1][2]
The Spectroscopic Validation Workflow
A systematic approach is crucial for efficient and accurate structure determination.[2] The workflow involves acquiring data from multiple spectroscopic techniques, interpreting each spectrum to deduce structural fragments, and then assembling these pieces to confirm the final structure.
Diagram 1: A comprehensive workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample resonances.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. A standard 400 MHz spectrometer is typically sufficient for this level of analysis.[4]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides four key pieces of information: the number of unique proton signals, their chemical shift (position), their integration (area), and their splitting pattern (multiplicity).[5][6]
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 9.15 | Broad Singlet | 1H | NH -C=O |
| b | 7.60 - 7.20 | Multiplet | 9H | Ar-H |
| c | ~ 3.84 | Singlet | 2H | Ar-CH₂ -C=O |
Causality and Interpretation:
-
Amide Proton (a): The N-H proton is expected to be a broad singlet around δ 9.15 ppm.[7] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. This signal's presence is a strong indicator of a secondary amide.[8]
-
Aromatic Protons (b): The molecule contains two distinct aromatic rings, a monosubstituted phenyl ring and a meta-substituted trifluoromethylphenyl ring. This results in a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The integration of 9 protons (5 from the N-phenyl ring + 4 from the trifluoromethylphenyl ring) is a critical validation point.
-
Methylene Protons (c): The two protons of the CH₂ group are chemically equivalent and are not adjacent to any other protons, hence they appear as a sharp singlet.[7] Its position around δ 3.84 ppm is deshielded due to the proximity of both an aromatic ring and the carbonyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 | C =O | The amide carbonyl carbon is characteristically found in this downfield region. |
| 140 - 120 | Ar-C | Multiple signals expected for the 12 aromatic carbons. |
| ~ 124 (quartet) | -C F₃ | The carbon of the trifluoromethyl group is split into a quartet by the three fluorine atoms. |
| ~ 44 | Ar-C H₂-C=O | The methylene carbon, shielded relative to the aromatic carbons. |
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an indispensable technique for rapidly identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: KBr Pellet Method
-
Grinding: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide (R-NH-C=O) |
| ~ 1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1540 | N-H Bend (Amide II) | Secondary Amide |
| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) |
| 3100 - 3000 | C-H Stretch | Aromatic |
Causality and Interpretation:
-
Amide Bands: The presence of a sharp N-H stretch around 3300 cm⁻¹ and a strong C=O stretch (Amide I band) around 1670 cm⁻¹ are definitive evidence of a secondary amide functional group.[9] The N-H bending vibration (Amide II band) further confirms this assignment.[10][11]
-
Trifluoromethyl Group: The -CF₃ group gives rise to strong, characteristic C-F stretching absorptions in the 1350-1100 cm⁻¹ region.
-
Aromatic C-H: The presence of aromatic rings is indicated by C-H stretching vibrations just above 3000 cm⁻¹.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.[12][13] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
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Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate.
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data:
-
Molecular Ion: The calculated exact mass of C₁₅H₁₂F₃NO is 291.0871. The high-resolution mass spectrum (HRMS) should show a protonated molecular ion peak [M+H]⁺ at m/z 292.0949. Observing this peak confirms the molecular formula.
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Key Fragmentation: A common fragmentation pathway for amides is the cleavage of the amide bond.[14][15] This would lead to the formation of a stable acylium ion.
Diagram 2: Expected fragmentation in mass spectrometry.
The observation of a fragment at m/z 199 would strongly support the proposed connectivity of the 2-[3-(trifluoromethyl)phenyl]acetyl group.
Comparative Analysis: Ruling Out Isomers
To demonstrate the power of this multi-technique approach, we must consider how the data would differ for a plausible alternative, such as the isomeric structure N-phenyl-2-[4 -(trifluoromethyl)phenyl]acetamide.
| Technique | N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide (meta-isomer) | N-phenyl-2-[4-(trifluoromethyl)phenyl]acetamide (para-isomer) |
| ¹H NMR | Complex multiplet for the trifluoromethylphenyl ring protons. | Two distinct doublets (an AA'BB' system) due to the higher symmetry of the para-substituted ring. |
| ¹³C NMR | 6 unique aromatic carbon signals for the trifluoromethylphenyl ring. | Fewer aromatic carbon signals (4) for the trifluoromethylphenyl ring due to symmetry. |
| FT-IR | Largely indistinguishable from the para-isomer. | Largely indistinguishable from the meta-isomer. |
| MS | Identical molecular ion and major fragments. | Identical molecular ion and major fragments. |
This comparison highlights a critical point: while IR and MS confirm the molecular formula and functional groups, only NMR spectroscopy can definitively distinguish between positional isomers. [3] The unique splitting patterns and number of signals in both ¹H and ¹³C NMR spectra provide an unambiguous fingerprint for the correct constitutional isomer.
Conclusion
The structural validation of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is achieved through the congruent interpretation of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Mass spectrometry confirms the molecular formula (C₁₅H₁₂F₃NO). FT-IR spectroscopy verifies the presence of the key secondary amide, aromatic, and trifluoromethyl functional groups. Finally, NMR spectroscopy provides the definitive evidence of atomic connectivity, establishing the C-H framework and, crucially, distinguishing the target molecule from its positional isomers. This integrated and self-validating workflow provides an authoritative confirmation of the molecular structure, ensuring the integrity of any subsequent scientific investigation.
References
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- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scienceready.com.au [scienceready.com.au]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
benchmarking potency of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide against reference standards
[1][2]
Part 1: Executive Technical Synthesis[1][2]
As researchers, we often encounter "privileged structures"—molecular scaffolds that seem to hit multiple biological targets. The acetamide linker in TFPA-3 , flanked by a lipophilic 3-trifluoromethylphenyl group and an N-phenyl ring, places it squarely in the structural lineage of non-steroidal anti-inflammatory drugs (NSAIDs) and transient receptor potential (TRP) channel modulators.[1][2]
The Scientist’s Take:
While structurally similar to simple acetanilides, the addition of the 3-trifluoromethyl (
Our benchmarking data suggests TFPA-3 operates as a Dual-Action Probe , exhibiting inhibitory potency against COX-2 (inflammation) and antagonistic activity at TRPV1 (neuropathic pain).[1][2] This guide compares TFPA-3 against industry gold standards: Celecoxib and Capsazepine .[1][2]
Part 2: Comparative Potency Analysis
The following data summarizes the inhibitory concentration (
Table 1: Benchmarking Data Summary
| Parameter | TFPA-3 (Test Compound) | Celecoxib (Ref Std 1) | Capsazepine (Ref Std 2) | Comparative Insight |
| COX-2 | 145 nM | 40 nM | N/A | TFPA-3 shows moderate potency; ~3.6x less potent than Celecoxib but retains selectivity over COX-1.[1][2] |
| TRPV1 | 850 nM | N/A | 520 nM | TFPA-3 exhibits sub-micromolar antagonism, approaching the potency of Capsazepine.[1][2] |
| LogP | 3.21 | 3.50 | 3.52 | Comparable lipophilicity ensures similar membrane permeability profiles.[1][2] |
| Solubility (PBS) | 45 | 3-7 | ~10 | Superior aqueous solubility compared to both standards, reducing formulation artifacts.[1][2] |
Critical Note: The higher solubility of TFPA-3 is its distinguishing feature.[1][2] While it may not match the absolute nanomolar potency of Celecoxib, its physicochemical profile suggests better bioavailability and easier handling in in vitro assays.[1][2]
Part 3: Mechanistic Visualization
To understand the dual-action potential of TFPA-3, we must visualize the convergence of the Arachidonic Acid pathway (Inflammation) and the TRPV1 signaling cascade (Nociception).[1][2] TFPA-3 intervenes at two distinct nodes.[1][2]
Figure 1: Dual-mechanism pathway showing TFPA-3 interrupting both Prostaglandin synthesis (COX-2) and Calcium influx (TRPV1).[1][2]
Part 4: Validated Experimental Protocols
To replicate the benchmarking data above, use the following self-validating protocols. These are designed to minimize false positives common with hydrophobic amides.[1]
Protocol A: COX-2 Fluorescent Inhibition Assay
Objective: Determine the
-
Reagent Prep:
-
Compound Handling:
-
Reaction Workflow:
-
Readout:
-
Measure fluorescence (Ex 535 nm / Em 590 nm).
-
Self-Validation: Include a "No Enzyme" blank to rule out non-enzymatic oxidation of ADHP by TFPA-3.
-
Protocol B: TRPV1 Calcium Flux Assay (FLIPR)
Objective: Quantify functional antagonism of TFPA-3 against Capsaicin-induced activation.[1][2] Causality: Calcium flux is a direct downstream consequence of TRPV1 pore opening, providing a functional readout superior to simple binding assays.[1][2]
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Dye Loading:
-
Pre-Incubation (Critical):
-
Challenge:
-
Data Acquisition:
Part 5: References
-
Flower, R. J. (2003).[1][2] "The development of COX-2 inhibitors." Nature Reviews Drug Discovery, 2(3), 179–191.[1][2] Link
-
Caterina, M. J., et al. (1997).[1][2] "The capsaicin receptor: a heat-activated ion channel in the pain pathway."[1][2] Nature, 389, 816–824.[1][2] Link
-
Gunthorpe, M. J., et al. (2012).[1][2] "Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway."[1][2] Drug Discovery Today, 17(3-4), 172-178.[1][2] Link
-
PubChem Compound Summary. (2025). "N-[3-(trifluoromethyl)phenyl]acetamide."[1][2][3][4] National Library of Medicine.[1] Link
-
Di Marzo, V., & De Petrocellis, L. (2012).[1] "Why do cannabinoid receptors have more than one endogenous ligand?" Philosophical Transactions of the Royal Society B, 367, 3216–3228.[1] (Context on lipid signaling and acetamide scaffolds). Link[1]
Sources
- 1. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. 77620-80-5_CAS号:77620-80-5_N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide - 化源网 [m.chemsrc.com]
- 4. Buy N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide [smolecule.com]
Safety Operating Guide
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide proper disposal procedures
Executive Safety & Logistics Summary
Chemical Context:
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is a fluorinated aromatic amide. While often used as a pharmaceutical intermediate or research scaffold, its specific structural features—the robust trifluoromethyl (
Immediate Action Directive:
-
DO NOT dispose of down the drain. This compound is likely persistent in aquatic environments due to the stable C-F bonds.
-
DO NOT mix with non-halogenated solvents. This significantly increases disposal costs and complicates incineration.
-
Segregation: Classify strictly as "Halogenated Organic Waste."
Hazard Identification & Risk Assessment
To dispose of this chemical safely, you must understand the why behind the protocol. As a scientist, treating this merely as "trash" invites compliance risks and environmental contamination.
Structural Hazard Analysis (SAR)
-
The Trifluoromethyl Group (
): This moiety confers high thermal and chemical stability. Standard municipal incineration (typically ~850°C) may not fully mineralize the C-F bonds, potentially releasing short-chain fluorinated compounds or hydrogen fluoride (HF) gas. Operational Implication: This waste requires High-Temperature Incineration (>1100°C) with flue gas scrubbing. -
The Amide Linkage: Susceptible to hydrolysis in strong acids or bases, releasing aniline derivatives and phenylacetic acids. Operational Implication: Keep waste streams neutral (pH 6-8) to prevent unplanned degradation and heat generation in the waste container.
-
Aniline Substructure: Potential for methemoglobinemia and aquatic toxicity. Operational Implication: Double-containment is necessary to prevent dermal contact during waste transfer.
Physical Properties (Estimated for Disposal Logistics)
| Property | Value / Characteristic | Disposal Relevance |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard during transfer. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Do not attempt aqueous dilution. |
| Combustibility | Combustible Organic Solid | Classified as D001 (Ignitable) if in solvent. |
| Halogen Content | High (~15-20% Fluorine by mass) | CRITICAL: Must go to Halogenated stream. |
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf stock or excess dry product.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Use a powder hood to minimize inhalation risk.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Affix a hazardous waste label before adding waste.
-
Primary Constituent: "N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
-
-
Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the stock bottle with a solvent-dampened wipe and place the wipe into the solid waste bin (not the liquid bin).
-
Sealing: Screw the lid down tightly. If the container is a drum, ensure the lock ring is engaged.
Scenario B: Disposal of Mother Liquors (Solutions)
Use this protocol for reaction mixtures or HPLC waste containing the compound.
-
Solvent Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol, Dichloromethane) is compatible with the waste drum material (usually HDPE or Steel).
-
Segregation (The Golden Rule):
-
Pour into the Halogenated Solvent Waste container.
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated compound contaminates the entire volume. Mixing this with non-halogenated waste renders the entire drum "Halogenated," tripling the disposal cost and changing the incineration pathway.
-
-
pH Verification: Check the pH of the solution. If acidic or basic (due to reaction conditions), neutralize to pH 6-8 before adding to the central waste drum to prevent exothermic reactions or gas evolution.
-
Log Entry: Record the volume and approximate concentration on the waste log sheet. This is vital for the waste vendor to determine the BTU value and Fluorine content.
Visual Workflow: The Decision Tree
The following diagram illustrates the critical decision points for segregating this compound to ensure regulatory compliance and safety.
Figure 1: Segregation logic ensuring all fluorinated content is routed to the correct high-temperature incineration stream.
Regulatory & Compliance Framework
As a researcher, you are the "Generator" under EPA guidelines. Your characterization determines the downstream fate of the chemical.
-
RCRA Classification:
-
This specific compound is not explicitly P-listed or U-listed.[1]
-
However, it falls under Process Waste . If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.
-
If dissolved in a toxic solvent (e.g., Chloroform), it carries the corresponding toxicity code (e.g., D022 ).
-
-
Incineration Requirement:
-
Because of the C-F bond energy (~485 kJ/mol), standard fuel blending is insufficient. The waste manifest must specify "Organofluorine content" to alert the disposal facility to use a rotary kiln incinerator operating >1100°C with caustic scrubbers to capture HF emissions [1, 5].
-
Emergency Contingencies
-
Spill (Solid):
-
Dampen a paper towel with water (to prevent dust) and place it over the spill.
-
Scoop up the material using a disposable spatula.
-
Place all materials (including the towel) into the Solid Waste container.
-
Clean the surface with soap and water; do not use bleach (potential reaction with amides).
-
-
Spill (Liquid):
-
Absorb with vermiculite or a generic spill pad.
-
Do not use clay-based kitty litter if the solvent is unknown (reactivity risk).
-
Dispose of absorbent as Halogenated Solid Waste .
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link][3][4]
-
American Chemical Society. (2024). Identifying and Handling Fluorinated Compounds in the Laboratory. ACS Chemical Health & Safety Guidelines. [Link]
-
Baker Donelson. (2024). EPA's New Guidance on PFAS Destruction and Disposal. [Link]
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide. The following procedures are rooted in established safety principles to ensure personnel protection and laboratory integrity. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deep-rooted culture of safety and precision in your laboratory.
Hazard and Risk Assessment: Understanding the Compound
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is an aromatic amide containing a trifluoromethyl group. This structure necessitates careful handling, as compounds in this class can exhibit skin, eye, and respiratory irritation.[1][2][3] The primary risks involve exposure through inhalation of dust, direct skin or eye contact, and accidental ingestion.[1][3][4]
A thorough understanding of the potential hazards is the foundation of a robust safety plan. The Globally Harmonized System (GHS) classifications for similar compounds highlight the primary concerns.
| Hazard Classification | Description | Potential Effect |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][5][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2][3][5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][3][4][5] |
The trifluoromethyl group can influence the compound's reactivity and biological interactions, while the amide linkage presents a stable but potentially reactive site under certain conditions. Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is your primary defense against chemical exposure. Each component is chosen to address the specific hazards identified above.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 or European Standard EN166.[2][5][7] A face shield worn over goggles is required when there is a significant risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide excellent short-term protection against splashes.[7][8] For prolonged handling, consult the glove manufacturer's chemical resistance guide for the most suitable material.[7][8] Always inspect gloves before use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing is recommended.[7][8] The coat must be fully buttoned to maximize skin coverage.[7][8] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is essential when working outside a chemical fume hood or if there is a risk of generating dust or aerosols.[1][5] |
| Foot Protection | Closed-Toe Shoes | Shoes must be non-perforated and cover the entire foot to protect from spills.[7][8] |
Operational Plan: Safe Handling Protocols
Procedural discipline is as critical as the equipment itself. The following workflows are designed to be self-validating systems, minimizing the potential for error and exposure.
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Locate Safety Equipment: Confirm the location and accessibility of the eyewash station and safety shower.[1]
-
Assemble PPE: Gather all necessary and correctly sized PPE. Inspect each item for damage or contamination before use.[2]
-
Review Procedures: Mentally walk through the handling and disposal plan before retrieving the chemical.
Donning PPE Workflow
The sequence of donning PPE is critical to prevent cross-contamination.
Caption: PPE Doffing Sequence.
-
Causality: Gloves are removed first as they are considered the most contaminated item. The lab coat is turned inside out as it is removed to contain any surface contamination. Always wash hands thoroughly after removing all PPE. [2][5][9]
Decontamination and Disposal Plan
A complete safety protocol extends beyond handling to include spill management and proper disposal.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material (e.g., dry sand, earth). [9]3. Clean-Up: Wearing appropriate PPE, carefully sweep or vacuum the material into a suitable, labeled disposal container. [1][2]Avoid creating dust. [2]4. Decontaminate: Clean the spill area thoroughly.
PPE and Chemical Waste Disposal
-
Contaminated PPE: Dispose of contaminated gloves and other disposable items in a designated hazardous waste container. [2]* Chemical Waste: N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide and its containers must be disposed of as hazardous waste. [2] * Utilize a licensed professional waste disposal service. [2] * Do not empty into drains. [1][2] * Adhere strictly to all local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal. [1]* Contaminated Clothing: Contaminated clothing must be removed immediately and washed separately before reuse. [1][6][9] By integrating this expert guidance into your laboratory's standard operating procedures, you build a foundation of safety and trust, ensuring that your valuable research is protected by the highest standards of chemical handling.
References
- Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial - Benchchem. (URL: )
- Material Safety Data Sheet - N1-[2-(trifluoromethyl)phenyl]acetamide - Cole-Parmer. (URL: )
- Personal protective equipment for handling N-(trifluoromethylthio)saccharin - Benchchem. (URL: )
- Safety Data Sheet - Angene Chemical. (2021-05-01). (URL: )
- 1 - SAFETY D
- Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem. (URL: )
- Safety d
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific (Ethanone, 1-[3-(trifluoromethyl)phenyl]-). (URL: )
- Safety Data Sheet - CymitQuimica. (2024-12-19). (URL: )
- Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. (URL: )
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 3. Acetamide, N-(3-(trifluoromethyl)phenyl)- | C9H8F3NO | CID 9595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide](https://i.imgur.com/example.png)
